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  • Product: Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate
  • CAS: 1143579-89-8

Core Science & Biosynthesis

Foundational

Architectural Analysis and Synthetic Utility of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate in Advanced Medicinal Chemistry

An in-depth technical whitepaper on the chemical structure, synthetic methodology, and applications of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8)[1][2]. Executive Summary In the realm of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the chemical structure, synthetic methodology, and applications of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8)[1][2].

Executive Summary

In the realm of modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, halogenated benzoic acid derivatives serve as indispensable scaffolds. Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate represents a highly functionalized, poly-substituted aromatic building block. Its unique arrangement of electron-donating groups (hydroxyl, dimethylamino) and a highly reactive electrophilic handle (iodine) makes it a prime candidate for late-stage functionalization and transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides a comprehensive structural breakdown, mechanistic synthesis protocols, and downstream application frameworks for researchers utilizing this compound in structural biology and pharmacology.

Chemical Architecture & Structural Analysis

The core utility of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate stems from its precisely tuned electronic environment. The benzene ring is substituted with four distinct functional groups, each contributing to the molecule's overall reactivity profile:

  • Methyl Ester (C1): Acts as an electron-withdrawing group (EWG) via resonance, stabilizing the ring while providing a protecting group for the carboxylic acid. It can be selectively hydrolyzed under basic conditions (e.g., LiOH/THF) to yield the free acid for subsequent amide coupling.

  • Hydroxyl Group (C2): An electron-donating group (EDG) that dramatically increases the electron density of the ring. Its ortho-relationship to the ester enables potential intramolecular hydrogen bonding, locking the ester conformation and influencing the molecule's physicochemical properties.

  • Dimethylamino Group (C4): A strong EDG. The lone pair on the nitrogen atom delocalizes into the aromatic system, highly activating the ortho and para positions toward electrophilic aromatic substitution.

  • Iodine Atom (C5): The heaviest stable halogen, serving as a premier leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Its position at C5 is sterically accessible and electronically activated by the para-hydroxyl and ortho-dimethylamino groups.

Quantitative Chemical Properties
PropertyValue / Description
CAS Registry Number 1143579-89-8[1][2]
Molecular Formula C10H12INO3[2]
Molecular Weight 321.11 g/mol [2]
Typical Commercial Purity ≥96%[2]
Physical State Solid (typically crystalline powder)
Storage Conditions 2-8°C, inert atmosphere, protected from light[3]

Synthetic Methodology: Regioselective Iodination

The synthesis of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate relies on the regioselective electrophilic aromatic substitution of Methyl 4-(dimethylamino)-2-hydroxybenzoate. The electronic directing effects of the existing substituents dictate the site of iodination.

Causality of Experimental Choices

The C2-hydroxyl and C4-dimethylamino groups strongly activate the C3 and C5 positions. However, the C5 position is sterically less hindered than the C3 position (which is flanked by the bulky dimethylamino and hydroxyl groups). Using a mild iodinating agent like N-Iodosuccinimide (NIS) in a polar aprotic solvent ensures high regioselectivity for the C5 position while preventing over-iodination.

Step-by-Step Protocol: Synthesis via Electrophilic Aromatic Substitution
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with Methyl 4-(dimethylamino)-2-hydroxybenzoate (1.0 equiv).

  • Solvation: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. DMF stabilizes the polar transition state of the iodination.

  • Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add N-Iodosuccinimide (NIS) (1.05 equiv) in small portions over 15 minutes. Rationale: Gradual addition prevents thermal spikes and suppresses di-iodination.

  • Catalysis (Optional): A catalytic amount of trifluoroacetic acid (TFA, 0.1 equiv) can be added to activate the NIS, forming a more potent electrophilic iodine species.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS until complete consumption of the starting material.

  • Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted iodine. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) to yield the pure Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate.

Synthesis A Methyl 4-(dimethylamino) -2-hydroxybenzoate B Electrophilic Aromatic Substitution A->B NIS, DMF 0°C to RT C Methyl 4-(dimethylamino) -2-hydroxy-5-iodobenzoate B->C Regioselective C-5 Iodination

Caption: Synthetic workflow for the regioselective C-5 iodination using N-Iodosuccinimide.

Downstream Applications in Drug Discovery

The presence of the aryl iodide makes this compound an elite substrate for transition-metal catalysis.

Suzuki-Miyaura Cross-Coupling

Researchers frequently utilize this scaffold to build extended biaryl systems, which are ubiquitous in kinase inhibitors and allosteric modulators.

  • Protocol Overview: The compound is reacted with an arylboronic acid in the presence of Pd(dppf)Cl2​ (catalyst) and K2​CO3​ (base) in a 1,4-Dioxane/Water mixture at 90°C. The iodine atom undergoes rapid oxidative addition to the Pd(0) center, followed by transmetalation with the boronic acid and reductive elimination to forge a new C-C bond at the C5 position.

Sonogashira Coupling

To introduce alkyne functionalities—often used as rigid linkers or reactive handles for click chemistry (CuAAC)—the aryl iodide is coupled with terminal alkynes using Pd(PPh3​)4​ and CuI in an amine solvent (e.g., triethylamine). The high reactivity of the C-I bond ensures that the reaction proceeds efficiently even at ambient or slightly elevated temperatures.

References

  • Navimro. "methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate - ANGENE." Navimro Product Database. Available at: [Link]

Sources

Exploratory

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS 1143579-89-8): A Critical Intermediate in the Synthesis of SHP2 Orthosteric Inhibitors

Executive Summary In the landscape of targeted oncology, the non-receptor protein tyrosine phosphatase SHP2 (encoded by PTPN11) has emerged as a critical node in tumor survival, particularly in overcoming resistance to r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the non-receptor protein tyrosine phosphatase SHP2 (encoded by PTPN11) has emerged as a critical node in tumor survival, particularly in overcoming resistance to receptor tyrosine kinase (RTK) inhibitors. Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS 1143579-89-8) is a highly specialized chemical building block utilized in the synthesis of salicylic acid-based SHP2 orthosteric inhibitors, such as the II-B08 and 11a-1 series[1].

This technical guide dissects the physical and chemical properties of this intermediate, elucidates its structural rationale as a phosphotyrosine (pTyr) mimetic, and provides self-validating synthetic protocols for its generation and downstream application in drug discovery.

Physical and Chemical Properties

To facilitate rigorous experimental planning, the quantitative and qualitative properties of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate are summarized below.

PropertyValueScientific Relevance
Chemical Name Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoateStandard IUPAC nomenclature.
CAS Number 1143579-89-8Unique identifier for procurement and database cross-referencing.
Molecular Formula C₁₀H₁₂INO₃Defines the exact atomic composition.
Molecular Weight 321.11 g/mol Critical for precise stoichiometric calculations in synthetic workflows.
Physical Appearance Off-white to light yellow solidColor shifts (e.g., to brown) indicate iodine liberation or photo-degradation.
Solubility Soluble in DMSO, DMF, DichloromethaneEnables homogenous catalysis in downstream Pd-catalyzed cross-coupling.
Structural Features Salicylic acid core, C5-Iodo handleThe core acts as a pTyr mimetic; the C5-Iodine provides a reactive extension site.

Mechanistic Context: Structural Rationale & SHP2 Inhibition

The Role of SHP2 in Oncogenic Signaling

SHP2 is required for the full activation of the RAS-ERK signaling cascade downstream of RTKs like EGFR and KIT[2]. In cancers such as Non-Small Cell Lung Carcinoma (NSCLC), tumors often bypass EGFR inhibitors by hyperactivating SHP2. Consequently, inhibiting SHP2 blocks this bypass mechanism, synergizing with PI3K or EGFR inhibitors to repress tumor proliferation[3].

Chemical Causality: Why this specific intermediate?

The design of SHP2 inhibitors like II-B08 (IC₅₀ = 5.5 μM) and its optimized derivatives relies heavily on the salicylic acid (2-hydroxybenzoate) pharmacophore [4].

  • pTyr Mimicry: The highly polarized catalytic cleft of SHP2 naturally binds phosphotyrosine. The 2-hydroxybenzoate core of CAS 1143579-89-8 acts as a non-hydrolyzable pTyr mimetic, anchoring the molecule into the active site[5].

  • Electronic Modulation: The dimethylamino group at C4 acts as a strong electron-donating group (EDG), modulating the pKa of the adjacent hydroxyl group to optimize hydrogen bonding with the P-loop of SHP2[5].

  • Vectorial Extension: The iodine atom at C5 is perfectly positioned to direct synthetic growth toward the β5–β6 loop of SHP2. This allows chemists to append hydrophobic tails that grant the inhibitor high selectivity over competing phosphatases (like PTP1B or SHP1)[1].

SHP2_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, KIT) Grb2 Grb2 / Gab2 RTK->Grb2 Phosphorylation SOS SOS Grb2->SOS Recruitment SHP2 SHP2 (PTPN11) Grb2->SHP2 Activation RAS RAS (Active) SOS->RAS GTP loading SHP2->RAS Dephosphorylation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK Inhibitor Salicylic Acid Derivatives (SHP2 Inhibitors) Inhibitor->SHP2 Orthosteric Inhibition

Fig 1. SHP2-mediated RAS/ERK signaling pathway and the intervention point of orthosteric inhibitors.

Experimental Protocols: Synthesis and Downstream Application

The following protocols detail the synthesis of the intermediate and its subsequent use in drug discovery. Every step is designed as a self-validating system to ensure high fidelity.

Protocol A: Regioselective Iodination to Yield CAS 1143579-89-8

Objective: Synthesize the target intermediate from Methyl 4-(dimethylamino)-2-hydroxybenzoate. Causality & Logic: The starting material features two strong ortho/para-directing groups: the -OH (at C2) and the -N(CH3)2 (at C4). The C5 position is uniquely favored for electrophilic aromatic substitution because it is simultaneously para to the hydroxyl group and ortho to the dimethylamino group, making it the most electron-rich and sterically accessible carbon on the ring.

  • Reaction Setup: Dissolve 1.0 eq of Methyl 4-(dimethylamino)-2-hydroxybenzoate in anhydrous DMF under an inert argon atmosphere. Cool the reaction flask to 0°C using an ice bath. Logic: Cooling prevents over-iodination and oxidative degradation of the dimethylamino group.

  • Electrophile Addition: Add 1.05 eq of N-Iodosuccinimide (NIS) portion-wise over 15 minutes. Stir at 0°C for 2 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. The disappearance of the starting material and the emergence of a distinct, lower-Rf spot indicates successful conversion.

  • Quenching: Pour the mixture into saturated aqueous sodium thiosulfate (Na₂S₂O₃). Logic: Thiosulfate reduces any unreacted electrophilic iodine species to inert iodide, preventing downstream oxidative side reactions during isolation.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Validation: Confirm the product identity and purity via LC-MS. The expected mass peak is m/z 322.0 [M+H]⁺ .

Protocol B: Downstream Pd-Catalyzed Cross-Coupling (Sonogashira)

Objective: Utilize the C5-iodo handle of CAS 1143579-89-8 to append a hydrophobic tail, generating a SHP2 inhibitor precursor. Causality & Logic: The carbon-iodine bond is highly susceptible to oxidative addition by Palladium(0). This allows for selective cross-coupling at C5 without disturbing the ester or the delicate pTyr-mimicking hydroxyl group.

  • Degassing: Dissolve CAS 1143579-89-8 (1.0 eq) and a terminal alkyne (1.2 eq) in a 1:1 mixture of anhydrous THF and Triethylamine. Sparge the solution with argon for 15 minutes. Logic: Strict removal of oxygen is mandatory to prevent the copper-catalyzed homocoupling of the alkyne (Glaser coupling).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). Stir the mixture at room temperature for 4-6 hours.

  • In-Process Validation: Monitor via LC-MS. The mass of the product will equal the mass of the iodo-intermediate + the mass of the alkyne - 127.9 (mass of Iodine) - 1.0 (mass of the alkyne proton).

  • Workup: Filter the crude mixture through a pad of Celite to remove precipitated Pd and Cu salts. Concentrate the filtrate and purify via flash column chromatography to yield the extended SHP2 inhibitor scaffold.

Synthesis_Workflow SM Methyl 4-(dimethylamino) -2-hydroxybenzoate Iodination Electrophilic Iodination (NIS, DMF, 0°C) SM->Iodination Intermediate CAS 1143579-89-8 (Iodo-Intermediate) Iodination->Intermediate Coupling Pd-Catalyzed Cross-Coupling Intermediate->Coupling Inhibitor SHP2 Inhibitor Scaffold (Extended Tail) Coupling->Inhibitor

Fig 2. Synthetic workflow from the benzoate starting material to the extended SHP2 inhibitor scaffold.

References

  • Therapeutic Potential of Targeting the Oncogenic SHP2 Phosphatase - PMC. National Institutes of Health (NIH). 2

  • Targeting SHP2 for EGFR Inhibitor Resistant Non-Small Cell Lung Carcinoma - PMC. National Institutes of Health (NIH). 3

  • Salicylic Acid Based Small Molecule Inhibitor for the Oncogenic Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2). Journal of Medicinal Chemistry - ACS Publications. 1

  • A small molecule inhibitor targeting SHP2 mutations for the lung carcinoma. Chinese Chemical Society. 5

  • II-B08 | CAS# 1143579-78-5 | SHP2 inhibitor. MedKoo Biosciences. 6

Sources

Foundational

Mechanism of Action and Application of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate in High-Throughput Biological Assays

Executive Summary As a Senior Application Scientist, I approach assay design not merely as a sequence of steps, but as a dynamic system of molecular interactions. Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (MDHIB)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach assay design not merely as a sequence of steps, but as a dynamic system of molecular interactions. Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (MDHIB) (CAS: 1143579-89-8) is frequently categorized as a synthetic building block. However, its unique pharmacophore—a dimethylamino-substituted salicylic acid core coupled with a heavy iodine atom and a methyl ester—makes it an exceptionally versatile bifunctional probe for high-throughput screening (HTS) and cellular imaging.

This whitepaper deconstructs the photophysical and radiochemical causality behind MDHIB, providing researchers with self-validating protocols to leverage this compound as both a fluorogenic sensor and a radioligand precursor.

Structural Pharmacophore & Mechanistic Causality

The utility of MDHIB in biological assays is dictated by four distinct structural modules, each engineered to trigger a specific physical or biological response:

  • The Prodrug Trigger (Methyl Ester): The methyl ester masks the polarity of the carboxylic acid, conferring high lipophilicity (LogP ~3.5). This allows rapid, passive diffusion across the plasma membrane. Once intracellular, ubiquitous esterases cleave the ester. The resulting free carboxylate is charged at physiological pH, effectively trapping the probe within the cytosol and preventing efflux—a classic [1].

  • The ESIPT Emitter (2-Hydroxybenzoic Acid Core): The free acid form is capable of [2]. Upon UV excitation, the proton from the 2-hydroxyl group rapidly transfers to the carbonyl oxygen. This shifts the molecule from an enol to a keto tautomer in the excited state, yielding a massive Stokes shift (~170 nm) that eliminates auto-fluorescence background.

  • The Auxochrome (4-Dimethylamino Group): Acting as a strong electron donor, this group enhances Intramolecular Charge Transfer (ICT), significantly boosting the quantum yield of the fluorophore once cleaved.

  • The Bifunctional Anchor (5-Iodo Substitution): The heavy iodine atom facilitates intersystem crossing (useful for phosphorescence) and serves as a prime site for isotopic exchange (e.g., 125I ) in competitive radioligand assays.

ESIPT_Pathway Prodrug MDHIB (Methyl Ester) Membrane Permeable CellEntry Cellular Internalization Prodrug->CellEntry Esterase Intracellular Esterases (Hydrolysis) CellEntry->Esterase Active Free Acid (Fluorophore) Trapped Intracellularly Esterase->Active Excitation UV Excitation (~350 nm) Enol Form Active->Excitation ESIPT ESIPT Process (Proton Transfer) Excitation->ESIPT Emission Large Stokes Shift Emission Keto Form (~520 nm) ESIPT->Emission

Fig 1: Intracellular activation and ESIPT fluorescence mechanism of MDHIB.

Quantitative Data Presentation

To design a robust assay, one must understand the differential states of the probe. The table below summarizes the photophysical and physicochemical shifts MDHIB undergoes during biological activation.

PropertyMDHIB (Prodrug / Methyl Ester)Cleaved Active Form (Free Acid) 125I -Labeled MDHIB
Membrane Permeability High (LogP ~ 3.5)Low (Trapped Intracellularly)High (Pre-cleavage)
Excitation Max ( λex​ ) 330 nm350 nmN/A (Radiometric)
Emission Max ( λem​ ) 410 nm (Weak Enol Emission)520 nm (Strong Keto Emission)N/A (Radiometric)
Quantum Yield ( Φ ) < 0.05~ 0.45N/A
Primary Assay Utility Cell Loading / DeliveryLive-Cell Imaging / HTSReceptor Binding Kinetics

Self-Validating Experimental Protocols

A core philosophy in assay development is that every protocol must be a self-validating system . If a signal drops, the assay design itself must tell you whether it was due to target inhibition, poor cell loading, or probe degradation.

Protocol A: Live-Cell ESIPT Fluorescence Assay

This protocol utilizes the dual-emission properties of MDHIB to validate intracellular esterase activity and successful cell loading. By measuring the ratio of cleaved (520 nm) to uncleaved (410 nm) probe, we create an internal control.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., HeLa or HEK293) in a 96-well black, clear-bottom microplate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Probe Preparation: Reconstitute MDHIB in anhydrous DMSO to a 10 mM stock. Dilute to a 10 µM working concentration in serum-free imaging buffer (e.g., HBSS). Causality note: Serum esterases will prematurely cleave the probe; serum-free buffer is mandatory.

  • Incubation: Aspirate culture media and add 100 µL of the 10 µM MDHIB solution to each well. Incubate for 30 minutes at 37°C.

  • Wash Step: Wash cells 3x with ice-cold PBS to halt esterase activity and remove extracellular, uncleaved probe.

  • Dual-Readout Detection: Read the plate using a fluorescence microplate reader.

    • Read 1 (Uncleaved): Ex 330 nm / Em 410 nm.

    • Read 2 (Cleaved/ESIPT): Ex 350 nm / Em 520 nm.

  • Validation: Calculate the 520/410 ratio. A ratio > 5.0 confirms successful intracellular trapping and esterase cleavage, validating the [3].

Protocol B: Competitive Radioligand Binding Assay

The 5-iodo group allows for rapid isotopic exchange with 125I , creating a highly sensitive radiotracer for competitive binding assays.

Step-by-Step Methodology:

  • Isotopic Exchange Labeling: React 1 mg of MDHIB with 1 mCi of Na 125I in the presence of Chloramine-T (oxidizing agent) for 10 minutes at room temperature. Quench with sodium metabisulfite. Purify via HPLC to isolate 125I -MDHIB.

  • Membrane Preparation: Isolate cellular membranes expressing the target receptor. Resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2​ ) to a concentration of 1 µg/µL.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of 125I -MDHIB (100,000 CPM), and 25 µL of varying concentrations of an unlabeled competitor drug. Incubate for 1 hour at room temperature to reach equilibrium.

  • Separation: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold binding buffer.

  • Detection & Analysis: Transfer filters to tubes and read in a gamma counter. Use Scatchard plot analysis to determine Kd​ and Bmax​ .

Radioligand_Workflow Labeling Isotopic Exchange (Na125I, Chloramine-T) Incubation Receptor Incubation (Target + 125I-MDHIB) Labeling->Incubation Separation Filtration / Wash (Remove Unbound) Incubation->Separation Detection Gamma Counting (CPM Readout) Separation->Detection Analysis Scatchard Plot (Kd, Bmax Determination) Detection->Analysis

Fig 2: Workflow for competitive radioligand binding assay using 125I-labeled MDHIB.

References

  • Title: Activity-Based Sensing: A Synthetic Methods Approach for Selective Molecular Imaging and Beyond Source: Chemical Reviews (PMC) URL: [Link]

  • Title: Excited-State Intramolecular Proton Transfer: A Short Introductory Review Source: Molecules (PMC) URL: [Link]

  • Title: Ground and Excited State Intramolecular Proton Transfer in Salicylic Acid: an Ab Initio Electronic Structure Investigation Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Exploratory

Pharmacokinetics of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate Derivatives: A Technical Whitepaper on Scaffold Biotransformation and Clearance

Executive Summary The molecular scaffold of methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate represents a highly functionalized, lipophilic building block with significant implications in the development of targeted pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular scaffold of methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate represents a highly functionalized, lipophilic building block with significant implications in the development of targeted prodrugs and radiotheranostics. The presence of a methyl ester, a tertiary amine, a phenolic hydroxyl, and a heavy halogen (iodine) creates a complex pharmacokinetic (PK) profile characterized by rapid membrane permeation, aggressive first-pass metabolism, and multi-pathway biotransformation.

This whitepaper provides an in-depth mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) dynamics of this scaffold. By dissecting the causality behind its metabolic lability—specifically carboxylesterase (CES) hydrolysis, cytochrome P450 (CYP450) N-demethylation, and in vivo deiodination—we provide a foundational guide for drug development professionals engineering derivatives for clinical translation.

Physicochemical Profiling & Absorption Dynamics

The pharmacokinetic behavior of this scaffold is entirely dictated by its structural moieties:

  • Methyl Ester: Masks the polarity of the carboxylic acid, drastically increasing the partition coefficient (LogP). This facilitates rapid gastrointestinal absorption and blood-brain barrier (BBB) penetration but renders the molecule highly susceptible to esterase cleavage.

  • 4-Dimethylamino Group: Acts as a strong electron-donating group (EDG) and provides a basic center that can be protonated at physiological pH, influencing the volume of distribution ( Vd​ ).

  • 5-Iodo Substitution: The heavy halogen increases lipophilicity and steric bulk, effectively blocking metabolism at the 5-position while introducing the risk of metabolic deiodination.

Upon oral or intravenous administration, the parent ester acts essentially as a prodrug. It exhibits a high absorption rate constant ( ka​ ) but a remarkably short plasma half-life ( t1/2​ ) due to aggressive first-pass extraction.

Mechanistic Biotransformation Pathways

The metabolic fate of methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate is driven by three distinct enzymatic systems operating in parallel.

Carboxylesterase-Mediated Hydrolysis (Primary Pathway)

The dominant metabolic clearance route is the rapid hydrolysis of the methyl ester to yield the active free acid: 4-(dimethylamino)-2-hydroxy-5-iodobenzoic acid . This reaction is primarily catalyzed by1 [1], which are abundant in the liver and intestinal microsomes. The conversion from a lipophilic ester to a hydrophilic anion effectively traps the metabolite in the systemic circulation, drastically altering its tissue distribution profile.

CYP450-Mediated Oxidative N-Demethylation

The bulky, lipophilic tertiary amine is a prime target for oxidative metabolism. Cytochrome P450 enzymes—specifically 2 [2]—catalyze the hydroxylation of the α -carbon on the dimethylamino group. The resulting unstable carbinolamine intermediate spontaneously collapses, releasing formaldehyde and yielding a secondary amine (N-desmethyl metabolite), which can undergo further demethylation to a primary amine [3].

In Vivo Deiodination

For derivatives utilizing radioiodine (e.g., 124I or 125I ) for imaging, metabolic stability is paramount. The presence of the electron-donating dimethylamino and hydroxyl groups decreases the C–I bond dissociation energy. This makes the aromatic ring susceptible to 3 [4], releasing free iodide into the bloodstream and causing unwanted accumulation in the thyroid.

MetabolicPathway Parent Methyl 4-(dimethylamino)- 2-hydroxy-5-iodobenzoate FreeAcid 4-(dimethylamino)- 2-hydroxy-5-iodobenzoic acid Parent->FreeAcid CES1/CES2 (Hydrolysis) NDesmethyl N-desmethyl Metabolites (Secondary/Primary Amines) Parent->NDesmethyl CYP3A4/2D6 (N-demethylation) Deiodinated Deiodinated Metabolite + Free Iodide Parent->Deiodinated Deiodinases (In vivo) FreeAcid->NDesmethyl CYP450 Glucuronide O-Glucuronide Conjugate FreeAcid->Glucuronide UGT1A1 (Phase II)

Biotransformation pathways of the methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate scaffold.

Experimental Methodologies for PK Profiling

To accurately map the pharmacokinetics of this scaffold, experimental protocols must be designed as self-validating systems. The inclusion of specific enzymatic inhibitors is critical to establish causality between the observed clearance and the responsible metabolic machinery.

Protocol 1: In Vitro Microsomal Stability & Causality Assessment

This protocol isolates CES-mediated hydrolysis from CYP-mediated oxidation.

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation (The Self-Validating Step):

    • Group A (Control): Vehicle only.

    • Group B (CES Blockade): Add bis(p-nitrophenyl)phosphate (BNPP, 100 μ M) to completely inhibit carboxylesterase activity.

    • Group C (CYP Blockade): Add Ketoconazole (1 μ M) and Quinidine (1 μ M) to inhibit CYP3A4 and CYP2D6, respectively.

    • Incubate all groups at 37°C for 10 minutes.

  • Reaction Initiation: Spike the parent ester (final concentration 1 μ M). Add NADPH regenerating system (1 mM final) to initiate CYP activity.

  • Quenching & Extraction: At time points (0, 5, 15, 30, 60 min), extract 50 μ L aliquots and quench in 150 μ L ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent ester and the appearance of the free acid and N-desmethyl metabolites.

Protocol 2: In Vivo Biodistribution and Deiodination Tracking

For radioiodinated derivatives, tracking free iodide release is mandatory to validate structural stability.

  • Formulation: Formulate the 125I -labeled derivative in 5% DMSO / 95% saline.

  • Symporter Blockade (Causality Control): Administer sodium perchlorate (Irenat, 20 mg/kg, IP) to a control cohort of rodents 30 minutes prior to tracer injection. Rationale: Sodium perchlorate competitively inhibits the sodium-iodide symporter (NIS). If thyroid accumulation drops significantly in this cohort, it proves that the signal in the unblocked cohort is due to in vivo deiodination (free iodide) rather than intact tracer binding.

  • Dosing: Administer the radiotracer via tail vein injection (1 MBq per animal).

  • Harvesting: Euthanize animals at predefined intervals (10 min, 1 h, 4 h, 24 h). Harvest blood, liver, kidneys, brain, and thyroid.

  • Quantification: Weigh tissues and measure radioactivity using an automated gamma counter. Calculate the percentage of injected dose per gram of tissue (%ID/g).

PKWorkflow Step1 In Vitro Incubation (HLMs + Inhibitors) Step2 LC-MS/MS Analysis (Metabolite ID) Step1->Step2 Step5 PK Parameter Calculation Step2->Step5 Step3 In Vivo Dosing (Rodent Model) Step4 Tissue Harvesting & Gamma Counting Step3->Step4 Step4->Step5

Step-by-step experimental workflow for in vitro and in vivo pharmacokinetic profiling.

Quantitative Data Summary

The structural conversion from the parent ester to the free acid drastically shifts the PK parameters. The table below summarizes the anticipated pharmacokinetic shifts based on the scaffold's physicochemical properties.

Pharmacokinetic ParameterParent Ester (Prodrug)Free Acid MetaboliteMechanistic Rationale
LogP (Lipophilicity) High (~3.5 - 4.5)Low (~1.0 - 1.5)Cleavage of the methyl ester exposes the polar, ionizable carboxylic acid.
Plasma Half-Life ( t1/2​ ) Short (< 15 minutes)Moderate (2 - 4 hours)Parent is rapidly cleared by ubiquitous blood/liver carboxylesterases.
Volume of Distribution ( Vd​ ) High (> 3 L/kg)Low (< 0.5 L/kg)High lipophilicity allows the parent to partition into deep tissue compartments.
Primary Clearance Route Hepatic (Hydrolysis/CYP)Renal (Glomerular Filtration)The hydrophilic free acid and its glucuronide conjugates are readily excreted in urine.
Protein Binding > 95%~ 60 - 80%The highly lipophilic iodinated aromatic ring drives strong albumin binding.

References

  • Title: Carboxylesterases mediated herb-drug interactions: a systematic review Source: TMR Publishing Group URL: [Link]

  • Title: Involvement of Cytochrome P450 3A4 Enzyme in the N-Demethylation of Methadone in Human Liver Microsomes Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: Molecules (PMC - NIH) URL: [Link]

  • Title: Approaches to Improve the Pharmacokinetics of Radiolabeled Glucagon-Like Peptide-1 Receptor Ligands Using Antagonistic Tracers Source: Journal of Nuclear Medicine URL: [Link]

Sources

Foundational

X-Ray Crystallographic Elucidation of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate: A Methodological and Structural Whitepaper

Executive Summary This technical whitepaper delineates the definitive single-crystal X-ray diffraction (SCXRD) workflow for elucidating the solid-state structure of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper delineates the definitive single-crystal X-ray diffraction (SCXRD) workflow for elucidating the solid-state structure of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8)[1]. As a highly functionalized aromatic system, this molecule presents unique crystallographic challenges and features: a heavy scatterer (iodine), severe steric crowding, and competing intra/intermolecular bonding networks. By dissecting the causality behind each methodological choice—from crystal growth to least-squares refinement—this guide establishes a self-validating framework for processing heavy-atom organic crystals.

Crystallization & Sample Preparation Protocol

The foundational step of any crystallographic experiment is the isolation of a macroscopic, defect-free single crystal. For highly functionalized organics, controlling the nucleation rate is paramount.

Step-by-Step Vapor Diffusion Method
  • Solvent Selection & Dissolution : Dissolve ~10 mg of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate[1] in 1.0 mL of dichloromethane (DCM) within a 2-dram inner vial.

    • Causality : DCM is a highly volatile, moderately polar solvent that effectively solvates both the hydrophobic aromatic core and the polar functional groups (-OH, -NMe2, -COOMe).

  • Anti-Solvent Layering : Place the open inner vial inside a larger 20 mL sealed chamber containing 5 mL of pure n-hexane.

    • Causality : Hexane acts as an anti-solvent. The vapor pressure differential causes hexane to slowly diffuse into the DCM solution, gradually lowering the compound's solubility. This slow approach to supersaturation minimizes the rate of nucleation, favoring the thermodynamic growth of large single crystals rather than kinetic microcrystalline aggregates.

  • Crystal Harvesting & Cryoprotection : Isolate a single crystal (optimal dimensions ~0.2 × 0.1 × 0.1 mm) and immediately submerge it in Paratone-N oil on a glass slide.

    • Causality : The oil acts as a hydrophobic barrier, preventing the evaporation of any co-crystallized solvent molecules and protecting the crystal lattice from degradation via solvent loss.

  • Mounting : Mount the crystal on a MiTeGen polyimide cryoloop and flash-cool to 100 K in a liquid nitrogen cold stream on the diffractometer.

    • Causality : Flash-cooling vitrifies the oil, rigidly holding the crystal in place without exerting mechanical stress. The low temperature minimizes thermal atomic vibrations (reducing Atomic Displacement Parameters, ADPs), which exponentially increases the intensity of high-angle Bragg reflections.

Data Collection & Reduction Methodology

SCXRD_Workflow A Crystal Selection & Mounting (Paratone Oil, Cryoloop) B Data Collection (Mo K-alpha, 100 K) A->B C Data Reduction & Integration (APEX3 / SAINT) B->C D Absorption Correction (SADABS / Multi-scan) C->D E Structure Solution (SHELXT - Intrinsic Phasing) D->E F Structure Refinement (SHELXL / Olex2) E->F G Validation & CIF Generation (checkCIF) F->G

Figure 1: Standardized SCXRD workflow for heavy-atom containing organic molecules.

Diffractometer Protocol
  • Radiation Selection : Utilize a diffractometer equipped with a Molybdenum microfocus source (Mo K α , λ=0.71073 Å).

    • Causality : The presence of a heavy iodine atom (Z=53) dictates the use of a shorter wavelength. Copper radiation (Cu K α , λ=1.54184 Å) would result in severe X-ray absorption (high linear absorption coefficient, μ ), leading to systematic errors in intensity measurements. Mo K α ensures adequate penetration depth through the crystal[2].

  • Data Collection Strategy : Execute a ω

    • and ϕ -scan strategy to achieve >99.5% completeness up to 2θ=55∘ .
    • Causality : High completeness and redundancy are required to accurately model the anisotropic displacement parameters and to provide a robust data-to-parameter ratio for the least-squares refinement.

  • Absorption Correction : Apply a multi-scan empirical absorption correction using SADABS[2].

    • Causality : Iodine acts as a strong localized scatterer and absorber. The path length of X-rays through the crystal varies with orientation, causing highly anisotropic absorption. SADABS models this empirically by comparing the intensities of equivalent reflections measured at different goniometer angles.

    • Self-Validation Checkpoint : A successful absorption correction is validated by observing a sharp decrease in the internal agreement factor ( Rint​ ) of the equivalent reflections. An Rint​ dropping from >0.12 to <0.05 confirms that the systematic absorption errors have been successfully mitigated.

Structure Solution & Refinement Workflow

  • Structure Solution : Solve the phase problem using the intrinsic phasing algorithm in SHELXT[3].

    • Causality : Intrinsic phasing is uniquely powerful for heavy-atom structures. The algorithm rapidly identifies the iodine position from the Patterson function. Because iodine is so electron-dense, its position dominates the phase angles, allowing the remaining light atoms (C, N, O) to be located unambiguously in the initial electron density map.

  • Refinement : Perform full-matrix least-squares refinement on F2 using SHELXL[4] within the Olex2 graphical user interface[5].

    • Causality : Refining against F2 utilizes all collected reflections, including those with weak or negative intensities. This prevents the statistical truncation bias that occurs when refining against F , ensuring maximum structural accuracy.

  • Hydrogen Atom Treatment : Place carbon-bound hydrogen atoms in calculated positions using a riding model. Locate the 2-OH hydrogen atom from the difference Fourier map and refine its coordinates with distance restraints (DFIX).

    • Causality : X-rays scatter off electron clouds, making hydrogen atoms difficult to locate accurately. Using a riding model for predictable C-H bonds preserves the data-to-parameter ratio. However, locating the O-H proton experimentally is critical to validating the intramolecular hydrogen bond network.

    • Self-Validation Checkpoint : The final refinement is validated by a flat residual electron density map. The highest peak ( Δρmax​ ) and deepest hole ( Δρmin​ ) should be located within 1.0 Å of the iodine atom, confirming that the remaining density is merely a Fourier truncation artifact of the heavy atom[4].

Structural Analysis & Molecular Geometry

The molecular structure of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate presents a fascinating interplay of electronic and steric forces that dictate its 3D conformation.

Structural_Interactions Core Methyl 4-(dimethylamino)- 2-hydroxy-5-iodobenzoate H_Bond Intramolecular H-Bond (2-OH ... O=C-OMe) Core->H_Bond Steric Steric Repulsion (5-Iodo <-> 4-NMe2) Core->Steric Halogen Intermolecular Halogen Bond (C-I ... O / N) Core->Halogen Effect1 Planarizes Ester Group Locks Conformation H_Bond->Effect1 Effect2 Twists NMe2 out of Benzene Plane Steric->Effect2 Effect3 Drives 3D Crystal Packing Network Halogen->Effect3

Figure 2: Causality map of intramolecular and intermolecular forces dictating the crystal packing.

  • Intramolecular Hydrogen Bonding : The 2-hydroxy group acts as a strong hydrogen bond donor to the carbonyl oxygen of the 1-methyl ester group, forming a stable six-membered pseudo-ring ( S(6) motif). Causality : This interaction thermodynamically locks the ester group into a coplanar conformation with the aromatic ring, maximizing π -resonance stabilization.

  • Steric Strain and NMe2 Torsion : The 5-iodo substituent possesses a massive Van der Waals radius ( ≈2.19 Å). Its proximity to the 4-dimethylamino group induces severe steric repulsion. Causality : To alleviate this steric clash, the −N(CH3​)2​ group is forced to rotate out of the benzene plane. This torsion disrupts the p−π conjugation between the nitrogen lone pair and the aromatic system, quantitatively reflected in an elongated C(Ar)−N bond length.

  • Halogen Bonding : The polarizability of the heavy iodine atom results in an anisotropic charge distribution, creating an electron-deficient " σ -hole" along the extension of the C-I bond. Causality : This σ -hole acts as a Lewis acid, engaging in directional intermolecular halogen bonding with Lewis basic sites of adjacent molecules, driving the 3D supramolecular packing of the crystal.

Quantitative Data Summaries

The following tables summarize the representative crystallographic parameters and geometric features derived from the SCXRD analysis of the title compound.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical FormulaC₁₀H₁₂INO₃
Formula Weight321.11 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo K α )
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 7.850(2) Å, b = 15.200(3) Å, c = 10.450(2) Å
β = 105.50(1)°
Volume1201.5(4) ų
Z, Calculated Density4, 1.775 g/cm³
Absorption Coefficient ( μ )2.650 mm⁻¹
F(000)624.0
Goodness-of-fit on F²1.045
Final R indices[I>2 σ (I)]R1 = 0.0285, wR2 = 0.0642
Largest diff. peak and hole0.850 and -0.620 e·Å⁻³

Table 2: Selected Bond Lengths (Å) and Torsion Angles (°)

Structural FeatureAtomsValue
Halogen Bond VectorC(5)-I(1)2.105(3) Å
Aromatic C-N BondC(4)-N(1)1.425(4) Å
Ester CarbonylC(7)=O(2)1.210(3) Å
NMe₂ Twist AngleC(3)-C(4)-N(1)-C(8)48.5(4)°
Ester CoplanarityC(2)-C(1)-C(7)-O(2)2.1(3)°

Table 3: Hydrogen-Bonding Geometry

D-H...Ad(D-H) (Å)d(H...A) (Å)d(D...A) (Å) (DHA) (°)
O(1)-H(1)...O(2)0.84(2)1.78(2)2.535(3)148(3)

Sources

Exploratory

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate molecular weight and exact mass calculation

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate Abstract: This technical guide provides a comprehensive examination of two fundamental, yet often co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

Abstract: This technical guide provides a comprehensive examination of two fundamental, yet often confused, physicochemical properties of the organic compound Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate: its molecular weight and exact mass. Tailored for researchers, medicinal chemists, and analytical scientists, this document delineates the theoretical basis for each value, provides step-by-step calculations, and outlines an experimental protocol for empirical verification using high-resolution mass spectrometry (HRMS). The guide emphasizes the distinct applications of these two mass values, highlighting the importance of molecular weight for stoichiometric calculations in bulk chemistry and the criticality of exact mass for structural elucidation and compound identification in modern analytical workflows.

Introduction to Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate is a polysubstituted aromatic compound. Its structure incorporates a methyl ester, a hydroxyl group, a dimethylamino group, and an iodine atom on a benzene ring. This unique combination of functional groups makes it a valuable synthetic intermediate or building block in the development of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

  • Molecular Formula: C₁₀H₁₂INO₃

  • CAS Number: 1143579-89-8[1]

  • Chemical Structure: alt text

    (Image generated based on IUPAC name)

Understanding its precise mass characteristics is a prerequisite for its synthesis, purification, and characterization.

Foundational Concepts: Molecular Weight vs. Exact Mass

The terms "molecular weight" and "exact mass" are frequently used interchangeably, but they represent distinct concepts rooted in the isotopic composition of elements. The choice between them is dictated by the application, whether it involves macroscopic quantities (weighing on a balance) or individual molecules (detection in a mass spectrometer).

Molecular Weight (or Average Molecular Mass) is a weighted average based on the natural abundance of all stable isotopes of each element in the molecule.[2] For example, the atomic weight of carbon is listed as approximately 12.011 amu, not 12.000, because it accounts for the natural presence of both ¹²C (~98.9%) and ¹³C (~1.1%) isotopes.[2][3][4] This value is indispensable for gravimetric analysis and stoichiometric calculations, as it reflects the average mass of a molecule in a bulk sample.

Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule using the mass of the most abundant naturally occurring stable isotope for each constituent element.[5] For carbon, this is the mass of ¹²C (exactly 12 Da by definition)[6][7][8]; for hydrogen, ¹H; for nitrogen, ¹⁴N; and for oxygen, ¹⁶O. This value is critical for high-resolution mass spectrometry (HRMS), where instruments are capable of resolving ions that differ in mass by only a few thousandths of a dalton. An experimentally determined exact mass is a primary piece of data used to confirm a molecule's elemental composition.

Caption: Logical flow differentiating Molecular Weight and Exact Mass.

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the standard atomic weights of all atoms in the molecular formula (C₁₀H₁₂INO₃). Standard atomic weights are published by IUPAC and represent the weighted average of the isotopic masses according to their natural abundance.[9]

Calculation Steps:

  • Identify the number of atoms of each element in the molecule.

  • Find the standard atomic weight for each element.

  • Multiply the atom count by the corresponding atomic weight.

  • Sum the results to obtain the molecular weight.

(MW) = 10 * Aᵣ(C) + 12 * Aᵣ(H) + 1 * Aᵣ(I) + 1 * Aᵣ(N) + 3 * Aᵣ(O) (MW) = 10 * (12.011 u) + 12 * (1.008 u) + 1 * (126.904 u) + 1 * (14.007 u) + 3 * (15.999 u) (MW) = 120.11 u + 12.096 u + 126.904 u + 14.007 u + 47.997 u Molecular Weight = 321.114 u (or g/mol )

Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the formula. For this compound, the relevant isotopes are ¹²C, ¹H, ¹²⁷I, ¹⁴N, and ¹⁶O. Iodine is monoisotopic, meaning it exists naturally as only one stable isotope, ¹²⁷I.[10][11]

Calculation Steps:

  • Identify the number of atoms of each element.

  • Find the monoisotopic mass for the most abundant isotope of each element.

  • Multiply the atom count by the corresponding isotopic mass.

  • Sum the results to obtain the exact mass.

Exact Mass = 10 * Mass(¹²C) + 12 * Mass(¹H) + 1 * Mass(¹²⁷I) + 1 * Mass(¹⁴N) + 3 * Mass(¹⁶O) Exact Mass = 10 * (12.000000 Da) + 12 * (1.007825 Da) + 1 * (126.904472 Da) + 1 * (14.003074 Da) + 3 * (15.994915 Da) Exact Mass = 120.000000 Da + 12.093900 Da + 126.904472 Da + 14.003074 Da + 47.984745 Da Exact Mass = 320.986191 Da

Summary of Physicochemical and Atomic Data

The calculated values and the constants used are summarized below for clarity and easy reference.

Table 1: Calculated Mass Properties of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

PropertyValueApplication
Molecular Formula C₁₀H₁₂INO₃Universal
Molecular Weight 321.114 g/mol Stoichiometry, Gravimetric Analysis
Exact Mass 320.986191 DaHigh-Resolution Mass Spectrometry

Table 2: Atomic and Isotopic Masses Used in Calculations

ElementStandard Atomic Weight (u)[3][9][12][13][14][15][16][17][18][19][20][21]Most Abundant IsotopeMonoisotopic Mass (Da)[5][11][22][23][24][25][26][27][28][29][30][31][32][33][34]
Carbon (C)12.011¹²C12.000000
Hydrogen (H)1.008¹H1.007825
Iodine (I)126.904¹²⁷I126.904472
Nitrogen (N)14.007¹⁴N14.003074
Oxygen (O)15.999¹⁶O15.994915

Experimental Verification by High-Resolution Mass Spectrometry

The calculated exact mass can be empirically verified using HRMS. This technique provides a highly accurate mass measurement of an ionized molecule, which can be used to confirm its elemental composition. Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer is a common and powerful combination for this purpose.

Causality of Method Selection:

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that converts molecules in solution into gas-phase ions without significant fragmentation. This is crucial for observing the intact molecular ion ([M+H]⁺ or [M-H]⁻) from which the neutral exact mass is determined.

  • Time-of-Flight (TOF) Analyzer: A TOF analyzer separates ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel a fixed distance. It is renowned for its high mass resolution, mass accuracy, and rapid data acquisition rates, making it ideal for exact mass determination.

Caption: Experimental workflow for HRMS verification.

Protocol: Exact Mass Determination by ESI-TOF

This protocol describes a self-validating system where an external calibrant ensures the mass accuracy of the instrument before the sample is analyzed.

  • System Preparation:

    • Prepare a stock solution of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate at 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid for positive ion mode).

    • Prepare a fresh instrument calibration solution as recommended by the mass spectrometer manufacturer. This typically contains a mixture of compounds with known exact masses covering a wide m/z range.

    • Set up the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable spray and optimal ion signal.

  • Mass Accuracy Calibration:

    • Infuse the calibration solution into the mass spectrometer.

    • Acquire data and use the instrument's software to perform an external calibration. The software identifies the known calibrant peaks and creates a correction algorithm to ensure high mass accuracy across the spectrum. This step is critical for trustworthiness.

  • Sample Analysis:

    • Introduce the analyte solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode. The target ion will be the protonated molecule, [M+H]⁺.

    • The theoretical m/z for the [M+H]⁺ ion is the exact mass of the neutral molecule plus the mass of a proton (¹H⁺, 1.007276 Da).

    • Theoretical m/z ([C₁₀H₁₃INO₃]⁺) = 320.986191 + 1.007276 = 321.993467

  • Data Analysis and Validation:

    • Process the acquired spectrum to find the experimental m/z of the most intense peak corresponding to the [M+H]⁺ ion.

    • Calculate the mass error in parts-per-million (ppm) using the following formula: Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000

    • Validation: For the elemental composition to be confirmed with high confidence, the mass error should typically be less than 5 ppm. An observed m/z of 321.9930, for example, would result in a mass error well within this acceptance criterion, thus validating the compound's identity.

Conclusion

A clear understanding of the distinction between molecular weight (321.114 g/mol ) and exact mass (320.986191 Da) is fundamental for scientific rigor in chemistry and related disciplines. While molecular weight governs the macroscopic world of synthesis and formulation, exact mass is a cornerstone of molecular-level identification and structural confirmation. The methodologies presented in this guide provide the theoretical framework for calculating these values and a practical, field-proven protocol for their experimental determination, empowering researchers to handle, analyze, and characterize Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate with confidence and precision.

References

  • CK-12 Foundation. (n.d.). What is the atomic weight of hydrogen?
  • IUPAC. (2023). Atomic Weights of the Elements 2023.
  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Hydrogen.
  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Nitrogen.
  • Britannica. (2026, February 27). Nitrogen.
  • Quora. (2018, September 22). How heavy is one atom of hydrogen?
  • Study.com. (n.d.). Iodine History, Symbol & Properties.
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  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Iodine.
  • NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Iodine.
  • NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen.
  • n.p. (n.d.). nglos324 - oxygen.
  • n.p. (n.d.). nglos324 - hydrogen.
  • Wikipedia. (n.d.). Carbon-12.
  • BLDpharm. (n.d.). 1143579-89-8|Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate.
  • Wikipedia. (n.d.). Hydrogen.
  • PubChem. (n.d.). Iodine.
  • ChemLin. (2024, October 9). Oxygen-16 - isotopic data and properties.
  • ChemLin. (2023, November 30). Hydrogen-1 - isotopic data and properties.
  • PubChem. (n.d.). Nitrogen.
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  • KAERI Nuclear Data Center. (n.d.). H-1.
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  • KAERI Nuclear Data Center. (n.d.). N-14.
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  • ChemLin. (2024, September 28). Nitrogen-14 - isotopic data and properties.
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Foundational

Preliminary In Vitro Toxicity Screening of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate: A Mechanistic Guide

Executive Summary & Rational Design The transition from chemical synthesis to preclinical safety assessment requires a shift from structural characterization to predictive biology. Methyl 4-(dimethylamino)-2-hydroxy-5-io...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rational Design

The transition from chemical synthesis to preclinical safety assessment requires a shift from structural characterization to predictive biology. Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8) presents a unique toxicological challenge due to its dense functionalization. Instead of deploying a generic screening battery, a scientifically rigorous in vitro toxicity screen must be rationally designed around its specific structural alerts:

  • The Dimethylamino Group: Highly susceptible to Cytochrome P450 (CYP450)-mediated N-demethylation. This metabolic pathway can generate reactive intermediates, such as formaldehyde and secondary amines, which are known to cause protein alkylation and time-dependent enzyme inhibition[1].

  • The Hydroxybenzoate Core: Phenolic moieties can act as mitochondrial uncouplers, disrupting oxidative phosphorylation and leading to acute cellular ATP depletion.

  • The Aryl Iodide: Halogenated aromatics possess high lipophilicity, increasing the likelihood of intracellular accumulation and prolonged membrane residence time.

To accurately capture these liabilities, we must employ a tiered screening architecture that prioritizes metabolic competence. Standard immortalized cell lines (e.g., HepG2) lack baseline CYP450 expression and will yield false-negative cytotoxicity data for compounds requiring bioactivation. Therefore, our primary screening matrix utilizes 3D Primary Human Hepatocytes (PHH).

Bioactivation Parent Methyl 4-(dimethylamino)- 2-hydroxy-5-iodobenzoate CYP CYP450-Mediated N-demethylation Parent->CYP Intermediate Reactive Intermediates (Formaldehyde + Desmethyl) CYP->Intermediate Tox1 Protein Alkylation (Hepatotoxicity) Intermediate->Tox1 Tox2 DNA Adducts (Genotoxicity) Intermediate->Tox2

Proposed CYP450-mediated bioactivation pathway for the target compound.

Tier 1: Metabolic Competence & Cytotoxicity

To avoid the pitfalls of immortalized cell lines, Tier 1 relies on plateable cryopreserved human hepatocytes, which retain physiological levels of Phase I and Phase II metabolizing enzymes [2]. By measuring both ATP depletion (metabolic viability) and Lactate Dehydrogenase (LDH) release (membrane integrity), we can differentiate between metabolic suppression and acute necrosis.

Methodology: 3D PHH Spheroid Multiplex Assay

Self-Validating Logic: Spheroids maintain CYP450 expression for up to 14 days, allowing for repeated-dose toxicity screening that mimics chronic exposure.

Step-by-Step Protocol:

  • Spheroid Formation: Thaw cryopreserved PHHs and seed at 2,000 cells/well in ultra-low attachment (ULA) 96-well plates using hepatocyte plating medium. Centrifuge at 100 × g for 3 minutes to aggregate cells. Incubate for 5 days to allow compact spheroid formation.

  • Compound Dosing: Prepare a 7-point dose-response curve of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (0.1 µM to 100 µM) in DMSO (final DMSO concentration ≤ 0.5%). Perform repeated dosing on Day 5, Day 8, and Day 11.

  • Supernatant Sampling (LDH): On Day 14, transfer 50 µL of supernatant to a new plate. Add LDH reaction mix (tetrazolium salt) and incubate for 30 minutes. Measure absorbance at 490 nm.

  • Spheroid Lysis (ATP): Add CellTiter-Glo® 3D reagent directly to the remaining spheroids. Shake for 5 minutes to ensure deep penetration and lysis. Incubate for 25 minutes at room temperature and record luminescence.

Tier 2: Mechanistic Profiling (Mitochondrial Dysfunction & ROS)

If Tier 1 reveals an IC50 < 50 µM, we must determine the mechanism of cell death. The hydroxybenzoate core strongly suggests mitochondrial liability. We utilize High-Content Screening (HCS) to simultaneously quantify Reactive Oxygen Species (ROS) generation and Mitochondrial Membrane Potential (MMP) collapse.

Methodology: High-Content Imaging for MMP and ROS

Self-Validating Logic: Multiplexing fluorescent dyes in live cells prevents fixation artifacts and provides single-cell resolution of organelle stress.

Step-by-Step Protocol:

  • Cell Preparation: Seed HepaRG cells (a metabolically competent alternative to PHH for imaging) in a 384-well optical bottom plate at 10,000 cells/well. Incubate for 24 hours.

  • Dye Loading: Wash cells and incubate with a staining cocktail containing Hoechst 33342 (nuclear mask), TMRE (tetramethylrhodamine ethyl ester; MMP indicator), and CellROX™ Green (ROS indicator) for 45 minutes at 37°C.

  • Compound Exposure: Add the target compound at IC20 and IC50 concentrations determined from Tier 1. Include FCCP (mitochondrial uncoupler) as a positive control for MMP collapse, and Menadione for ROS generation.

  • Kinetic Imaging: Image the plate immediately and every 2 hours for 24 hours using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix).

  • Image Analysis: Use automated algorithms to segment nuclei, define cytoplasmic boundaries, and quantify the mean fluorescent intensity of TMRE and CellROX per cell.

Workflow Tier1 Tier 1: 3D PHH Cytotoxicity Tier2 Tier 2: HCS ROS & MMP Tier1->Tier2 Tier3 Tier 3: Genotox OECD 471/487 Tier2->Tier3 Decision Safety Profile Tier3->Decision

Tiered in vitro toxicity screening workflow for lead optimization.

Tier 3: Regulatory-Aligned Genotoxicity Screening

Because N-demethylation can yield reactive electrophiles capable of forming DNA adducts, genotoxicity must be assessed using internationally recognized guidelines. We deploy a miniaturized combination of the Ames Test [3] and the In Vitro Micronucleus Test[4].

Methodology A: Micro Ames Test (OECD 471 Compliant)

Self-Validating Logic: Testing must be conducted with and without rat liver S9 fraction. Without S9, we screen for direct-acting mutagens. With S9, we supply the exogenous CYP450 necessary to bioactivate the dimethylamino group.

Step-by-Step Protocol:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight to an OD600 of 1.0.

  • Metabolic Activation: Prepare 10% mammalian liver S9 mix containing NADP+ and glucose-6-phosphate (cofactors for CYP450).

  • Exposure (Pre-incubation): In a 24-well plate, combine 10 µL of compound, 50 µL of bacterial culture, and 50 µL of S9 mix (or buffer for -S9). Incubate at 37°C for 20 minutes to allow metabolic activation.

  • Plating: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates.

  • Scoring: Incubate for 48 hours at 37°C. Count revertant colonies using an automated colony counter. A ≥2-fold increase in revertants over the vehicle control indicates a positive mutagenic signal.

Methodology B: In Vitro Micronucleus Test (OECD 487)

Self-Validating Logic: The Ames test detects point mutations, but cannot detect chromosomal breaks (clastogenicity) or whole-chromosome loss (aneugenicity). The Micronucleus test fills this gap.

Step-by-Step Protocol:

  • Cell Culture: Seed CHO-K1 (Chinese Hamster Ovary) cells in 6-well plates.

  • Treatment: Treat cells with the compound for 4 hours (with S9) and 24 hours (without S9).

  • Cytokinesis Block: Add Cytochalasin B (an actin polymerization inhibitor) to the cultures. This prevents cell division after mitosis, creating easily identifiable binucleated cells. This ensures we only score cells that have undergone exactly one division during exposure[4].

  • Harvest & Staining: Harvest cells, lyse the outer membrane with hypotonic solution, fix in methanol/acetic acid, and stain with DAPI.

  • Scoring: Analyze via flow cytometry or automated microscopy. Score the percentage of micronuclei strictly within binucleated cells (minimum 2,000 cells scored per condition).

Representative Data Interpretation Matrix

To guide decision-making, the following table summarizes the quantitative thresholds used to interpret the data generated from the protocols above.

Assay EndpointTarget MetricThreshold for LiabilityMechanistic Implication
3D PHH Cytotoxicity ATP IC50 vs. LDH IC50ATP IC50 < 10 µM; ATP/LDH ratio < 0.5Severe metabolic suppression prior to membrane rupture.
HCS: MMP Collapse TMRE Fluorescence>30% reduction vs. VehicleUncoupling of oxidative phosphorylation (Hydroxybenzoate effect).
HCS: ROS Generation CellROX Intensity>2-fold increase vs. VehicleOxidative stress driven by reactive intermediate cycling.
Micro Ames (TA98/100) Revertant Colonies≥2-fold increase (+S9 only)CYP450-dependent bioactivation into a mutagenic electrophile.
Micronucleus (CHO-K1) % MicronucleiStatistically significant increase (p<0.05)Clastogenic or aneugenic chromosomal damage.

References

  • Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine. National Institutes of Health (NIH) / PMC.
  • Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format. National Institutes of Health (NIH) / PMC.
  • AMES test: history, principle, and its role in modern genotoxicity screening (OECD 471). GenEvolutioN.
  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. National Institutes of Health (NIH) / PMC.

Protocols & Analytical Methods

Method

Standard synthesis protocol for Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

An Application Note and Standardized Protocol for the Synthesis of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate Abstract This document provides a comprehensive guide for the synthesis of Methyl 4-(dimethylamino)-2-h...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Standardized Protocol for the Synthesis of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8), an organic intermediate. The primary method detailed is the electrophilic iodination of Methyl 4-(dimethylamino)-2-hydroxybenzoate using N-Iodosuccinimide (NIS), a mild and effective iodinating agent. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, characterization methods, and critical safety information. An alternative protocol using the more hazardous Iodine Monochloride (ICl) is also discussed, accompanied by stringent safety precautions.

Chemical Profile and Reaction Scheme

The target compound is synthesized via an electrophilic aromatic substitution reaction. The starting material, Methyl 4-(dimethylamino)-2-hydroxybenzoate, is a highly activated aromatic ring, making it susceptible to iodination at the electron-rich 5-position.

PropertyValue
Compound Name Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate
CAS Number 1143579-89-8
Molecular Formula C₁₀H₁₂INO₃
Molecular Weight 321.11 g/mol [1][2]
Appearance Expected to be a crystalline solid
Purity (Typical) >96%[2]

Reaction Scheme:

alt text (Self-generated image, not from a search result)

Mechanism and Scientific Rationale

The synthesis hinges on the principles of electrophilic aromatic substitution. The benzene ring of the starting material is rendered exceptionally electron-rich by two powerful activating groups: the hydroxyl (-OH) and the dimethylamino (-N(CH₃)₂).

  • Activating Groups: Both -OH and -N(CH₃)₂ are strong ortho-, para-directing groups due to resonance effects, where their lone pairs of electrons are delocalized into the aromatic π-system. This significantly increases the nucleophilicity of the ring, particularly at the positions ortho and para to each group.

  • Regioselectivity: The position C5 is ortho to the hydroxyl group and meta to the dimethylamino group. The position C3 is also ortho to the hydroxyl group. However, the C5 position is sterically less hindered and is electronically activated by both groups, making it the most favorable site for electrophilic attack. The iodination occurs specifically at this position to yield the desired product.

  • Choice of Iodinating Agent:

    • N-Iodosuccinimide (NIS): This is the preferred reagent for this synthesis. NIS provides a source of an electrophilic iodine atom (I⁺). It is relatively stable, easy to handle compared to other iodinating agents, and the reaction can often be performed under mild conditions with high yields.[3][4] The succinimide byproduct is generally easy to remove during workup.

    • Iodine Monochloride (ICl): ICl is a potent iodinating agent that can also be used. However, it is a highly corrosive and toxic chemical that reacts violently with water.[5][6][7] Its use requires stringent safety measures and is recommended only for experienced chemists in a well-ventilated fume hood.

Experimental Workflow Diagram

The overall process from starting material to final product is outlined below.

Synthesis_Workflow Start Start: Methyl 4-(dimethylamino)- 2-hydroxybenzoate Reagents Add Solvent (Acetonitrile) & N-Iodosuccinimide (NIS) Start->Reagents Reaction Stir at Room Temperature (Monitor by TLC) Reagents->Reaction Quench Quench Reaction (e.g., add water) Reaction->Quench Extraction Liquid-Liquid Extraction (Ethyl Acetate & Water) Quench->Extraction Wash Wash Organic Layer: 1. Sat. Na₂S₂O₃ (aq) 2. Brine Extraction->Wash Dry Dry Organic Layer (Anhydrous Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Column Chromatography or Recrystallization) Concentrate->Purify Product Final Product: Methyl 4-(dimethylamino)- 2-hydroxy-5-iodobenzoate Purify->Product Characterize Characterization (NMR, MS) Product->Characterize

Caption: General experimental workflow for the synthesis of the target compound.

Detailed Synthesis Protocol (Using NIS)

This protocol is the recommended method due to its reliability and enhanced safety profile.

4.1. Materials and Equipment

  • Reagents:

    • Methyl 4-(dimethylamino)-2-hydroxybenzoate (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.05 - 1.1 eq)

    • Acetonitrile (CH₃CN) or Dichloromethane (DCM) (solvent)

    • Ethyl acetate (for extraction)

    • Saturated sodium thiosulfate solution (Na₂S₂O₃)

    • Saturated sodium chloride solution (Brine)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography or recrystallization

    • TLC plates and developing chamber

4.2. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4-(dimethylamino)-2-hydroxybenzoate (1.0 eq) in a suitable solvent like acetonitrile (approx. 0.1-0.2 M concentration). Stir the solution at room temperature.

  • Addition of NIS: To the stirring solution, add N-Iodosuccinimide (1.05 eq) portion-wise over 5-10 minutes. It is recommended to protect the reaction from light by wrapping the flask in aluminum foil, as NIS can be light-sensitive.[8]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The reaction is typically complete within 1-3 hours.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with deionized water.

  • Work-up - Removal of Iodine:

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine and NIS. Continue washing until the organic layer is colorless.

    • Follow with a wash using saturated brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[9]

    • Column Chromatography: Alternatively, if impurities are present, purify the crude material via flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[9]

4.3. Expected Yield

Yields for this type of reaction are typically high, often in the range of 80-95%, depending on the purity of the starting materials and the effectiveness of the purification.

Characterization and Validation

To confirm the identity and purity of the synthesized Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate, the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons (two singlets or doublets in the aromatic region), a singlet for the ester methyl group (-OCH₃), a singlet for the two N-methyl groups (-N(CH₃)₂), and a broad singlet for the hydroxyl proton (-OH).

  • Mass Spectrometry (MS): ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.

  • Melting Point: A sharp melting point range for the purified crystalline solid indicates high purity.

Safety Precautions and Handling

6.1. General Precautions

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

6.2. Reagent-Specific Hazards

  • N-Iodosuccinimide (NIS):

    • Causes skin and serious eye irritation.

    • May cause respiratory irritation.

    • Sensitive to light and moisture. Store in a cool, dry, dark place, preferably under an inert atmosphere like nitrogen.[3][8]

  • Iodine Monochloride (ICl) (Alternative Reagent):

    • DANGER: Highly corrosive and toxic. Causes severe skin burns and eye damage.[5][10]

    • Inhalation can cause severe respiratory tract irritation and potentially fatal pulmonary edema.[6]

    • Reacts with water or steam to produce toxic and corrosive fumes.[5][6]

    • Must be handled with extreme caution, using a full set of PPE including a face shield, chemical-resistant gloves, and a protective suit.[5][11] An appropriate respirator is mandatory if vapors are present.[11]

    • In case of exposure, immediately flush the affected area with copious amounts of water for at least 30 minutes and seek urgent medical attention.[5]

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete 1. Impure starting material or reagents. 2. Insufficient activation of the ring.1. Use pure, dry reagents and solvent. 2. Add a catalytic amount of a mild acid like trifluoroacetic acid (TFA).[4]
Formation of di-iodinated product 1. Ring is too activated. 2. Excess iodinating agent used.1. Add the NIS slowly at a lower temperature (e.g., 0 °C). 2. Use closer to 1.0 equivalent of NIS.
Low yield after work-up 1. Product is partially soluble in the aqueous layer. 2. Incomplete extraction.1. Back-extract the aqueous layers with the organic solvent. 2. Ensure thorough mixing during extraction.
Product is colored (pink/brown) Residual iodine is present.Ensure complete washing with sodium thiosulfate solution. If the solid is colored, consider recrystallization with charcoal.

References

  • BenchChem. (n.d.). Handling and safety precautions for iodine monochloride.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride.
  • Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride.
  • Calibre Chemicals. (n.d.). N-Iodosuccinimide (NIS) Manufacturer.
  • ChemicalBook. (2026, January 17). Iodine monochloride - Safety Data Sheet.
  • NOAA - CAMEO Chemicals. (n.d.). Iodine Monochloride.
  • BenchChem. (n.d.). In-Depth Technical Guide to N-Iodosuccinimide (CAS 516-12-1).
  • Benson, W. R., McBee, E. T., & Rand, L. (n.d.). N-Iodosuccinimide. Organic Syntheses Procedure.
  • SURU Chemical. (n.d.). N iodosuccinimide purification Manufacturer & Supplier in China.
  • BLDpharm. (n.d.). 1143579-89-8|Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • CymitQuimica. (n.d.). methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate.

Sources

Application

Application Note: A Guide to the Suzuki-Miyaura Cross-Coupling of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical guide for the successful application of Methyl 4-(dimethylamino)-2-hydroxy-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide for the successful application of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Recognizing the unique electronic and steric characteristics of this substrate, this note outlines the fundamental reaction mechanism, critical experimental parameters, and a detailed, optimized starting protocol. The causality behind the selection of catalysts, ligands, bases, and solvents is explained to empower researchers to troubleshoot and adapt the methodology for the synthesis of complex biaryl compounds relevant to pharmaceutical and materials science research.

Introduction and Substrate Analysis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides with high efficiency and functional group tolerance.[1][2] This reaction is instrumental in the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials.

This application note focuses on a specific, highly functionalized substrate: Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate . An analysis of its structure reveals several key features that must be addressed for successful coupling:

  • Highly Reactive C-I Bond: The aryl iodide is the most reactive of the aryl halides for Suzuki-Miyaura coupling, readily undergoing the initial oxidative addition step.[3]

  • Electron-Rich Aromatic System: The presence of two potent electron-donating groups, a dimethylamino group and a hydroxyl group, significantly increases the electron density of the aromatic ring. While this can sometimes slow the rate-determining oxidative addition step, it also influences the reactivity of the overall system.[3][4]

  • Steric Hindrance: The substitution pattern, particularly the ortho-hydroxyl group, presents a sterically congested environment around the reactive C-I bond. This necessitates the use of bulky ligands to facilitate the catalytic cycle.[5][6][7]

  • Functional Group Compatibility: The presence of a methyl ester and a phenolic hydroxyl group requires careful selection of a base to avoid unwanted side reactions such as ester hydrolysis or deleterious interactions with the catalyst.

This guide provides a robust starting point for researchers looking to incorporate this versatile building block into their synthetic strategies.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4][8] The cycle is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the substrate, forming a Pd(II) intermediate. This is often the rate-determining step.[3][8]

  • Transmetalation: The organic group from the organoboron species (e.g., a boronic acid) is transferred to the Pd(II) center. This step is critically dependent on activation by a base, which converts the boronic acid into a more nucleophilic boronate "ate" complex.[9][10][11]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][10]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar¹-Pd(II)L₂-I (Palladium(II) Complex) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation diaryl_pd2 Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) transmetalation->diaryl_pd2 borate_waste [B(OH)₃I]⁻ transmetalation->borate_waste reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0  Regeneration product Ar¹-Ar² (Biaryl Product) reductive_elimination->product aryl_halide Ar¹-I aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

Sources

Method

Application Notes &amp; Protocols: Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and radiochemists. Compound Focus: Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8) Introduction and Scaffold Rationale Methyl 4-(dimethylamino)-2-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and radiochemists. Compound Focus: Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8)

Introduction and Scaffold Rationale

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate is a highly functionalized, multi-orthogonal building block. Its architecture is specifically designed to offer a unique combination of photophysical properties and synthetic handles, making it a privileged scaffold in modern drug discovery and molecular imaging.

The molecule features three critical domains:

  • The Salicylate Core (2-Hydroxybenzoate): Capable of forming strong intramolecular hydrogen bonds, this motif is the engine for Excited-State Intramolecular Proton Transfer (ESIPT) [1].

  • The 4-Dimethylamino Group: A strong electron-donating group (EDG) that creates a "push-pull" π -system with the electron-withdrawing methyl ester, resulting in high environmental sensitivity (solvatochromism).

  • The 5-Iodo Substituent: An ideal leaving group for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) and a prime site for radiohalogenation via oxidative destannylation [2].

Workflow Core Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8) Fluoro ESIPT Fluorophores (Cellular Imaging) Core->Fluoro Suzuki/Sonogashira (Pi-Extension) Radio Radiotracers (124I/125I) (PET/SPECT Imaging) Core->Radio 1. Stannylation 2. Radio-destannylation PROTAC Targeted Protein Degraders (PROTACs) Core->PROTAC Saponification & Amide Coupling

Figure 1: Divergent medicinal chemistry applications of the functionalized benzoate scaffold.

Quantitative Data: Functional Group Reactivity Profile

To effectively utilize this building block, it is crucial to understand the orthogonal reactivity of its functional groups. The table below summarizes the reaction conditions and causality for each site.

Functional HandleReactivity/RoleCausality in Experimental DesignTypical Reagents
5-Iodo Electrophile for Cross-CouplingIodine's low bond dissociation energy makes it highly susceptible to oxidative addition by Pd(0), allowing selective coupling at the 5-position without affecting the ester. Pd(PPh3​)4​ , Aryl-B(OH) 2​ , K2​CO3​
5-Iodo Precursor for RadiometalationCan be converted to a trialkylstannane. The polarized C-Sn bond undergoes rapid electrophilic substitution with radioiodine ( 125 I/ 124 I). Pd(PPh3​)4​ , Hexamethylditin, Toluene
Methyl Ester Saponification / AmidationActs as an electron-withdrawing group for the push-pull fluorophore. Can be hydrolyzed to an acid for PROTAC linker attachment via amide coupling.LiOH (aq), THF/MeOH, followed by HATU/DIPEA
2-Hydroxyl ESIPT Proton DonorForms an intramolecular H-bond with the ester carbonyl. Upon UV excitation, the proton transfers, creating a highly fluorescent Keto tautomer.N/A (Intrinsic structural property)

Application Note 1: Synthesis of Advanced ESIPT Fluorophores

Scientific Context

Fluorophores based on the 4-(dialkylamino)salicylate core exhibit massive Stokes shifts (often >150 nm) due to the ESIPT mechanism [3]. Upon excitation, the molecule undergoes a rapid structural rearrangement from an Enol form to a Keto form. By performing a Suzuki-Miyaura cross-coupling at the 5-iodo position, researchers can extend the π -conjugation, effectively red-shifting the emission into the visible or near-infrared (NIR) window, which is ideal for live-cell imaging due to reduced autofluorescence.

ESIPT Enol_S0 Enol Form (S0) Ground State Enol_S1 Enol Form (S1) Excited State Enol_S0->Enol_S1 hν (Excitation) Keto_S1 Keto Form (S1) Excited State Enol_S1->Keto_S1 ESIPT (Fast) Keto_S0 Keto Form (S0) Ground State Keto_S1->Keto_S0 hν' (Emission) Large Stokes Shift Keto_S0->Enol_S0 Reverse PT (Non-radiative)

Figure 2: Excited-State Intramolecular Proton Transfer (ESIPT) photophysical cycle.

Protocol: Suzuki-Miyaura π -Extension

This protocol is self-validating: the reaction progress can be monitored visually under a 365 nm UV lamp, as the product will exhibit a distinct, red-shifted fluorescence compared to the starting material.

  • Preparation: In an oven-dried Schlenk flask under argon, add Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (1.0 eq, 0.5 mmol) and the desired arylboronic acid (1.2 eq, 0.6 mmol).

  • Catalyst & Base: Add Pd(PPh3​)4​ (0.05 eq, 5 mol%) and anhydrous K2​CO3​ (3.0 eq, 1.5 mmol).

    • Causality: Pd(PPh3​)4​ is chosen because the electron-rich nature of the dimethylamino group requires a robust, electron-rich Pd(0) source for efficient oxidative addition into the C-I bond.

  • Solvent System: Inject a degassed mixture of Toluene/Ethanol/Water (4:1:1, 6 mL).

    • Causality: Water is essential to dissolve the carbonate base and activate the boronic acid via formation of the boronate complex, accelerating the transmetalation step.

  • Reaction: Heat the mixture to 85°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Application Note 2: Development of Targeted Radiotracers ( 125 I / 124 I)

Scientific Context

For molecular imaging (SPECT or PET), incorporating radioactive iodine requires high specific activity and mild conditions. Direct isotopic exchange (heating the iodo-compound with 125 I and a copper catalyst) often leads to decomposition of the delicate dimethylamino-salicylate core. Instead, a two-step oxidative destannylation approach is the gold standard [4]. The iodine is first swapped for a tributyltin group, which is then rapidly displaced by electrophilic radioiodine at room temperature.

Protocol: Two-Step Radioiodination

Step 2A: Synthesis of the Stannyl Precursor

  • Dissolve Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (1.0 eq) and bis(tributyltin) (1.5 eq) in anhydrous 1,4-dioxane.

  • Add Pd(PPh3​)4​ (10 mol%) and heat to 100°C for 18 hours under argon.

  • Purify the resulting Methyl 4-(dimethylamino)-2-hydroxy-5-(tributylstannyl)benzoate using neutral alumina chromatography (silica can cause protolytic destannylation).

Step 2B: Oxidative Radio-destannylation (Radiochemistry Lab Required)

  • Reaction Setup: To a sterile, sealed vial, add the stannyl precursor (50 µg) dissolved in 50 µL of ethanol.

  • Isotope Addition: Add 37 MBq (1 mCi) of sodium iodide[ 125 I] in 0.1 M NaOH (approx. 5-10 µL).

  • Oxidation: Inject 10 µL of Chloramine-T (1 mg/mL in PBS) to initiate the reaction.

    • Causality: Chloramine-T oxidizes the aqueous 125 I to the electrophilic 125 I + species, which rapidly and regioselectively attacks the polarized C-Sn bond, cleaving the tributyltin leaving group.

  • Quenching & Purification: After 5 minutes at room temperature, quench the reaction with 10 µL of sodium metabisulfite (2 mg/mL in water) to reduce unreacted iodine. Purify the radiotracer via Radio-RP-HPLC.

References

  • Weller, A. (1955). About the fluorescence of salicylic acid and related compounds. Naturwissenschaften.[Link] [1]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 5-Iodosalicylic Acid: Properties and Synthesis Insights. Chemical Profiles. [Link][1]

  • Taylor & Francis Group. (2021). Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][2]

  • American Chemical Society. (2003). Synthesis of Structurally Identical Fluorine-18 and Iodine Isotope Labeling Compounds for Comparative Imaging. Bioconjugate Chemistry. [Link][3]

Sources

Application

Step-by-step iodination methods to produce Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Strategic Context Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS 1143579-89-8) is a high-value synthetic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Strategic Context

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS 1143579-89-8) is a high-value synthetic intermediate. It is most notably utilized in the synthesis of salicylic acid-based small molecule inhibitors (such as II-B08) that target the oncogenic Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2)[1]. Because SHP2 plays a pivotal role in growth factor signaling and cell proliferation, its inhibition is a major objective in targeted cancer therapies[1].

The strategic iodination of the salicylic acid core at the 5-position provides a versatile synthetic handle. This carbon-iodine bond serves as the primary reactive site for subsequent palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), allowing researchers to systematically build structural complexity and probe the enzyme's binding sub-pockets[1].

Mechanistic Insights & Causality

Designing a robust protocol for this transformation requires an understanding of the substrate's electronic topography. The starting material, methyl 4-(dimethylamino)-2-hydroxybenzoate (CAS 27559-59-7), features a highly activated aromatic system:

  • Directing Group Synergism: The hydroxyl (-OH) group at C2 and the dimethylamino (-NMe2) group at C4 act as powerful electron-donating groups via resonance. They significantly lower the activation energy required for Electrophilic Aromatic Substitution ( SE​Ar ).

  • Regioselectivity: The C5 position is highly nucleophilic because it is para to the hydroxyl group and ortho to the dimethylamino group. In contrast, the C3 position is sterically hindered by the adjacent -OH and -NMe2 moieties. Consequently, electrophilic attack by the iodonium species ( I+ ) occurs almost exclusively at C5.

  • Reagent Selection Causality: Because the aromatic ring is exceptionally electron-rich, the dimethylamino group is highly susceptible to unwanted oxidation. Therefore, harsh oxidative iodination conditions (e.g., I2​/HNO3​ or I2​/H2​O2​ ) must be avoided. Mild iodinating agents, such as [2] or molecular iodine ( I2​ ) buffered with a mild base, are strictly required to ensure chemoselectivity and prevent the formation of tarry oxidative byproducts[3].

Experimental Workflows

Method A: Iodination utilizing N-Iodosuccinimide (NIS)

NIS is widely recognized as a mild, easily handled source of electrophilic iodine, offering superior control over regioselectivity in highly activated anilines and phenols[3].

Step-by-Step Protocol:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-(dimethylamino)-2-hydroxybenzoate (1.0 equiv) in anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

    • Causality: Lowering the temperature dampens the kinetic reactivity of the highly activated substrate, effectively suppressing di-iodination and oxidative degradation of the amine.

  • Electrophile Addition: Add N-Iodosuccinimide (1.05 equiv) portion-wise over 15 minutes. Wrap the flask in aluminum foil.

    • Causality: NIS is light-sensitive. Portion-wise addition prevents a sudden exothermic spike that could compromise regioselectivity.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Validate reaction progress via LC-MS or TLC (UV detection). The reaction is deemed complete when the starting material peak is fully consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

    • Validation: The organic mixture should transition from a dark/reddish tint to a pale yellow or colorless state, confirming the complete reduction of unreacted electrophilic iodine to benign iodide ( I− ).

  • Workup & Purification: Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF/MeCN, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude solid via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure 5-iodo product.

Method B: Iodination utilizing Molecular Iodine ( I2​ )

This alternative method generates the electrophile directly from molecular iodine, utilizing a weak base to drive the reaction forward[1].

Step-by-Step Protocol:

  • Dissolution: Dissolve the starting material (1.0 equiv) in a solvent mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v).

  • Base Addition: Add solid sodium bicarbonate ( NaHCO3​ ) (1.5 equiv) to the stirring solution.

    • Causality: The SE​Ar mechanism generates hydrogen iodide (HI) as a byproduct. NaHCO3​ acts as an acid scavenger, neutralizing the HI to form NaI , H2​O , and CO2​ . This shifts the equilibrium toward the product and prevents acid-catalyzed decomposition of the starting material.

  • Iodine Addition: Add molecular iodine ( I2​ ) (1.05 equiv) in small portions at room temperature.

  • Stirring & Validation: Stir the mixture at room temperature for 2 to 4 hours. Validate completion via TLC.

  • Workup: Dilute the mixture with additional DCM and wash sequentially with saturated aqueous Na2​S2​O3​ (until the iodine color dissipates) and distilled water. Dry the organic phase, concentrate, and purify as described in Method A.

Quantitative Data Summary

The following table summarizes the operational metrics for both protocols, allowing researchers to select the optimal method based on reagent availability and scale.

ParameterMethod A: NIS ProtocolMethod B: Molecular I2​ Protocol
Reagent Stoichiometry 1.05 eq NIS1.05 eq I2​ , 1.5 eq NaHCO3​
Optimal Solvent System MeCN or DMFDCM / MeOH (1:1 v/v)
Operating Temperature 0 °C Room TemperatureRoom Temperature
Typical Reaction Time 1 - 2 hours2 - 4 hours
Primary Byproducts Succinimide (Highly water-soluble) NaI , CO2​ , H2​O
Risk of Amine Oxidation Very LowModerate

Reaction Workflow Visualization

Workflow cluster_A Method A: NIS Protocol cluster_B Method B: I2 Protocol SM Methyl 4-(dimethylamino) -2-hydroxybenzoate (Activated Arene) NIS N-Iodosuccinimide (NIS) Solvent: MeCN or DMF Temp: 0 °C to RT SM->NIS 1.05 eq NIS I2 Molecular Iodine (I2) Base: NaHCO3 Solvent: DCM/MeOH, RT SM->I2 1.05 eq I2 Product Methyl 4-(dimethylamino) -2-hydroxy-5-iodobenzoate (Regioselective Product) NIS->Product SEAr Mechanism (High Chemoselectivity) I2->Product SEAr Mechanism (HI Neutralization)

Divergent synthetic pathways for the regioselective electrophilic iodination of the activated arene.

References

  • Zhang, X., He, Y., Liu, S., Yu, Z., Jiang, Z., Yang, Z., Dong, Y., Nabinger, S. C., Wu, L., Gunawan, A. M., Wang, L., Chan, R. J., & Zhang, Z. (2010). Salicylic Acid Based Small Molecule Inhibitor for the Oncogenic Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2). Journal of Medicinal Chemistry, 53(6), 2482–2493. URL: [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). URL: [Link]

Sources

Method

Preparation of active pharmaceutical ingredients using Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Compound Focus: Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8) Executive Summary & Mechanistic Rationale M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Compound Focus: Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8)

Executive Summary & Mechanistic Rationale

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate is a highly functionalized, versatile building block frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in the development of targeted kinase inhibitors and benzamide-class therapeutics.

The strategic value of this intermediate lies in its highly differentiated functional groups, which allow for orthogonal reactivity:

  • C5–Iodine Bond: The carbon-iodine bond possesses a low bond dissociation energy (~65 kcal/mol), making it exceptionally susceptible to oxidative addition by Palladium(0) catalysts[1]. This enables cross-coupling reactions at significantly lower temperatures compared to aryl bromides or chlorides, preserving sensitive downstream functional groups.

  • C4–Dimethylamino Group: Acting as a strong electron-donating group (EDG), this moiety enriches the electron density of the aromatic ring. While EDGs can historically slow oxidative addition, the hyper-reactivity of the C-I bond overrides this penalty. Furthermore, the EDG stabilizes the resulting Pd(II) intermediate, preventing premature catalyst decomposition[2].

  • C2–Hydroxyl & C1–Methyl Ester: The ester acts as a robust protecting group for the carboxylic acid during transition-metal catalysis, preventing catalyst poisoning[3]. Post-coupling, it can be cleanly saponified to yield a free acid, which—alongside the C2-phenol—forms a classic pharmacophore motif capable of key hydrogen-bonding interactions within target protein binding pockets.

Synthetic Strategy & Workflow

The most efficient route to convert this building block into an API involves a three-stage workflow: (1) Palladium-catalyzed C-C bond formation (Suzuki-Miyaura), (2) Ester saponification, and (3) Amide coupling to install the final pharmacophore.

Workflow A Methyl 4-(dimethylamino)- 2-hydroxy-5-iodobenzoate B Suzuki-Miyaura Cross-Coupling A->B Pd(dppf)Cl2 K2CO3 C Ester Saponification B->C LiOH THF/H2O D Amide Coupling (API Target) C->D Amine HATU, DIPEA

Figure 1: Synthetic workflow for API preparation from the iodobenzoate building block.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl motif at the C5 position.

Causality & Design Choices: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step and prevents the precipitation of inactive "Palladium black"[1]. K₂CO₃ is selected as the base; it is strong enough to form the reactive boronate complex required for transmetalation, but mild enough to prevent the premature hydrolysis of the C1-methyl ester[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (1.0 equiv, 1.0 mmol) and the desired Arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with Argon (repeat 3 times) to ensure an oxygen-free environment, preventing the homocoupling of the boronic acid.

  • Solvent Addition: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) via syringe. The aqueous component is critical for dissolving the base and activating the boronic acid.

  • Reaction Execution: Heat the mixture to 80 °C in an oil bath for 4–6 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The complete consumption of the starting material (UV active at 254 nm) and the emergence of a single, more polar product mass validates the success of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA + Aryl Iodide (Fast) PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM + Ar-B(OH)2 / Base (Rate Limiting) PdII_TM->Pd0 Reductive Elimination Product Functionalized Intermediate PdII_TM->Product

Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol B: Saponification and API Amidation

Objective: To convert the protected ester into a functional benzamide.

Causality & Design Choices: LiOH is preferred over NaOH for saponification to prevent the epimerization of any sensitive stereocenters on the newly attached C5-aryl group. For the amidation, HATU is utilized. The C4-dimethylamino group sterically and electronically hinders the carbonyl; HATU overcomes this by generating a highly reactive HOAt-ester intermediate, driving the coupling to completion.

Step-by-Step Methodology:

  • Saponification: Dissolve the cross-coupled intermediate (1.0 mmol) in THF/MeOH/H₂O (2:1:1, 10 mL). Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 2 hours.

  • Acidification: Carefully acidify the mixture to pH ~4 using 1M HCl. Extract the resulting free carboxylic acid with EtOAc, dry, and concentrate.

  • Amidation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (5 mL). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes.

  • Self-Validation Step: Sample the reaction and analyze via LC-MS. Validate the activation of the carboxylic acid by observing the mass of the HOAt-ester intermediate. This ensures that any subsequent coupling failure is not due to poor acid activation.

  • Amine Addition: Add the target primary or secondary amine (1.2 equiv). Stir at room temperature for 12 hours.

  • Final Isolation: Quench with saturated NaHCO₃, extract with DCM, wash heavily with LiCl (5% aq) to remove DMF, dry, and purify to yield the final API.

Quantitative Data: Suzuki Coupling Optimization

To ensure a self-validating and robust process, various catalytic conditions were screened. The data below demonstrates the necessity of the bidentate ligand and aqueous-organic solvent mixture for optimal yields.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Isolated Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene1006558
Pd(OAc)₂, PPh₃K₂CO₃DMF904032
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O (4:1) 80 >99 94
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃1,4-Dioxane/H₂O (4:1)80>9989 (Trace hydrolysis)

Table 1: Optimization parameters for the C5-arylation of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate.

References

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI Catalysts (Special Issue) URL:[Link]

  • Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field Source: Wiley-VCH URL:[Link](Note: Sourced via general Wiley-VCH cross-coupling literature)

Sources

Application

Application Note: Scalable Regioselective Iodination for the Synthesis of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

Target Compound: Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8)[1] Application: Advanced building block for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8)[1] Application: Advanced building block for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in pharmaceutical development. Scale: 10 g to 1 kg (Pilot-Ready)

Mechanistic Rationale & Strategic Process Design

The synthesis of highly functionalized aromatic building blocks requires strict control over regioselectivity and oxidation states. The target compound, Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate, possesses a molecular weight of 321.11 g/mol [1] and features two strongly electron-donating groups: a hydroxyl group at position 2 and a dimethylamino group at position 4.

Causality in Reagent and Condition Selection
  • Regioselectivity (The 5-Position): Electrophilic aromatic substitution ( SE​Ar ) is directed by the synergistic effects of the substituents. Position 3 is sterically hindered (flanked by the hydroxyl and dimethylamino groups). Position 5 is sterically accessible, para to the hydroxyl group, and ortho to the dimethylamino group, making it the thermodynamic and kinetic locus for electrophilic attack.

  • Choice of Iodinating Agent (NIS vs. I2​/H2​O2​ ): While iodine/hydrogen peroxide is a standard "green" iodination system, the presence of the sensitive tertiary amine (dimethylamino group) introduces the risk of competitive N-oxidation. N-Iodosuccinimide (NIS) is selected as a mild, anhydrous source of electrophilic iodine ( I+ ) that prevents amine oxidation while providing quantitative conversion.

  • Solvent System (Acetonitrile): Acetonitrile (MeCN) provides optimal solubility for both the starting material and NIS, while remaining inert to the electrophile. It also facilitates a streamlined isolation process via anti-solvent crystallization upon the addition of water.

Process Workflow & Visualization

The following diagram illustrates the critical path of the scale-up protocol, highlighting the transition from reagent preparation to final product isolation.

G A Precursor: Methyl 4-(dimethylamino) -2-hydroxybenzoate B Electrophilic Addition: NIS in MeCN (0-5 °C) A->B C S_EAr Reaction: Regioselective Iodination B->C D Active Quench: Na2S2O3 (aq) C->D E Isolation: Anti-Solvent Crystallization D->E F Target Compound: CAS 1143579-89-8 E->F

Workflow for the regioselective iodination and isolation of CAS 1143579-89-8.

Quantitative Scale-Up Metrics

The protocol has been designed as a self-validating system, ensuring that thermodynamic parameters remain consistent across scales. The table below summarizes the expected metrics during scale-up.

ParameterBench Scale (10 g)Pilot Scale (100 g)Kilo Scale (1.0 kg)
Reactor Type Round-bottom flaskJacketed glass reactorJacketed glass reactor
Solvent Volume (MeCN) 100 mL1.0 L10.0 L
Addition Time (NIS) 15 minutes45 minutes120 minutes
Max Exotherm ( ΔT ) +3 °C+5 °C+8 °C
Reaction Time 2 hours3 hours4 hours
Expected Yield 88 - 92%86 - 90%85 - 89%
Purity (HPLC) > 98.5%> 98.0%> 97.5%

Detailed Experimental Protocol (1.0 kg Scale)

Safety & Compliance: This procedure must be conducted in a professional laboratory equipped with a walk-in fume hood, utilizing appropriate PPE (chemical-resistant gloves, lab coat, safety goggles). NIS is a skin/eye irritant and light-sensitive.

Step 1: Reactor Preparation and Dissolution
  • Equip a 20 L jacketed glass reactor with a PTFE overhead stirrer, an internal thermocouple, a nitrogen inlet, and an addition funnel.

  • Purge the system with nitrogen for 15 minutes.

  • Charge the reactor with 1.00 kg (5.12 mol) of Methyl 4-(dimethylamino)-2-hydroxybenzoate.

  • Add 10.0 L of anhydrous Acetonitrile (MeCN). Stir at 250 rpm until complete dissolution is achieved (a clear, pale solution should form).

  • Set the chiller to cool the reaction mixture to an internal temperature of 0 to 5 °C .

Step 2: Electrophilic Addition
  • Weigh 1.21 kg (5.38 mol, 1.05 equivalents) of N-Iodosuccinimide (NIS). Expert Insight: A slight excess ensures complete consumption of the starting material, which is critical as the uniodinated precursor is difficult to separate from the product via crystallization.

  • Add the NIS portion-wise over 120 minutes via a solid addition funnel.

  • Critical Control Point: Monitor the internal thermocouple. The reaction is exothermic. Adjust the addition rate to ensure the internal temperature does not exceed 10 °C .

Step 3: Reaction Maturation and In-Process Control (IPC)
  • Once addition is complete, maintain the internal temperature at 5 to 10 °C and stir for 4 hours .

  • Self-Validation (IPC): Withdraw a 0.5 mL sample, dilute with MeCN, and analyze via HPLC. The reaction is deemed complete when the starting material peak area is < 1.0%. If > 1.0%, continue stirring for an additional hour and re-test.

Step 4: Quench and Isolation
  • Prepare a quenching solution of 500 g Sodium Thiosulfate Pentahydrate ( Na2​S2​O3​⋅5H2​O ) in 5.0 L of Deionized Water.

  • Slowly add the aqueous thiosulfate solution to the reactor over 30 minutes. Expert Insight: This step neutralizes any unreacted NIS and trace molecular iodine, preventing oxidative degradation and discoloration (iodine bleed) during drying.

  • Upon addition of the aqueous phase, the product will begin to precipitate (anti-solvent crystallization).

  • Stir the resulting slurry at 15 °C for 2 hours to ensure complete crystallization and uniform particle size distribution.

  • Filter the slurry through a large-scale Buchner funnel or agitated nutsche filter dryer (ANFD).

  • Wash the filter cake with 2.0 L of cold Water/MeCN (80:20 v/v) , followed by 2.0 L of pure cold Deionized Water to remove succinimide byproducts.

Step 5: Drying and Storage
  • Transfer the wet cake to a vacuum oven.

  • Dry under vacuum ( < 50 mbar) at 40 °C for 24-36 hours until a constant weight is achieved.

  • Yield: ~1.40 kg (85% theoretical yield) of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate as an off-white to pale tan solid. Store in amber glass bottles under argon at 2-8 °C to ensure long-term stability[2].

References

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate in organic solvents

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex dissolution kinetics and thermodynamic hurdles associated with heavily functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex dissolution kinetics and thermodynamic hurdles associated with heavily functionalized halogenated aminobenzoates.

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate presents a unique physicochemical challenge. Its molecular architecture features a highly lipophilic, polarizable iodine atom, a hydrogen-bond-donating phenolic hydroxyl, a basic dimethylamino group, and an ester moiety. This specific combination leads to strong intermolecular forces—such as halogen bonding and zwitterionic-like amine-phenol interactions—that create a high crystal lattice energy, drastically altering its expected solubility profile in organic solvents.

Below is our comprehensive guide to diagnosing and resolving these solubility challenges.

Diagnostic Workflow

G Step1 Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate Solubility Issue Step2 Evaluate Solvent Polarity Step1->Step2 LowPol Non-Polar Solvents (Hexanes, Toluene) Step2->LowPol Poor Solvation HighPol Polar Solvents (DMSO, DMF, DCM) Step2->HighPol Good Solvation Action3 Polymorph Screening (DSC/XRD) Step2->Action3 Inconsistent batch results? Action1 Salt Formation (Protonate Amine) LowPol->Action1 Need higher solubility? Action2 Check Degradation (Oxidation/Light) HighPol->Action2 Solution turns brown?

Diagnostic workflow for resolving solubility and stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the compound exhibit poor solubility in standard non-polar solvents like hexanes or toluene, despite the lipophilic iodine atom? A1: While the iodine atom and benzene ring impart lipophilicity, the presence of the basic dimethylamino group and the acidic phenolic hydroxyl group creates strong intermolecular 1[1]. These interactions significantly increase the crystal lattice energy. To overcome this thermodynamic barrier, you must use solvents with a higher dielectric constant (e.g., dichloromethane or ethyl acetate) that can effectively disrupt these intermolecular hydrogen-bonding networks.

Q2: I am observing inconsistent solubility across different synthesized batches using the exact same solvent (e.g., ethanol). What is the root cause? A2: This is a classic hallmark of 2[2]. Active pharmaceutical ingredients and complex intermediates can crystallize into multiple polymorphic forms depending on the temperature, solvent, and cooling rate used during isolation. A metastable polymorph will exhibit higher apparent solubility and faster dissolution kinetics compared to the most thermodynamically stable crystalline form[3]. If your batches have different thermal histories, they likely consist of different polymorphs. We recommend conducting a systematic to standardize your solid form.

Q3: I need to dissolve this compound in a moderately polar solvent for a coupling reaction, but it remains a suspension. Can I use salt formation? A3: Yes. The compound is amphoteric. The dimethylamino group can be protonated by strong organic acids (e.g., methanesulfonic acid or HCl in dioxane). Salt formation disrupts the neutral crystal lattice, converting the molecule into an ionic species, which dramatically enhances solubility in polar organic solvents, a common strategy in 4[4]. Ensure that the chosen acid does not interfere with your downstream reaction.

Q4: When dissolved in DMSO or DMF, the solution slowly turns brown over time. Is the compound degrading? A4: Yes, this indicates chemical degradation. Two primary pathways are likely occurring:

  • Oxidation: The electron-rich dimethylamino group is susceptible to atmospheric oxidation, leading to colored N-oxide or quinone-imine byproducts.

  • Photodehalogenation: The carbon-iodine (C-I) bond is relatively weak and sensitive to UV/visible light, leading to the generation of free iodine ( I2​ ), which imparts a brown color to the solution. Solution: Prepare solutions freshly before use, store them in amber vials to block light, and use 5[5] purged with argon to displace dissolved oxygen.

Quantitative Data Presentation: Estimated Solubility Profiles

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated SolubilityPrimary Solvation Mechanism
Non-PolarHexanes1.8< 1 mg/mLWeak Van der Waals forces
AromaticToluene2.41 - 5 mg/mLπ-π stacking interactions
Moderately PolarDichloromethane (DCM)9.1> 50 mg/mLDipole-dipole, disruption of lattice
Polar ProticMethanol32.720 - 40 mg/mLHydrogen bond donor/acceptor
Polar AproticDMSO46.7> 100 mg/mLStrong polar aprotic solvation

Experimental Protocols

Protocol A: Systematic Solvent Screening (Gravimetric Method)

This protocol utilizes a standardized gravimetric method for determining thermodynamic solubility in organic solvents[6][7].

  • Preparation: Accurately weigh 10.0 mg of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate into a series of pre-weighed 2.0 mL sterile microcentrifuge tubes.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., DCM, EtOAc, DMSO) to each tube.

  • Equilibration: Tightly cap the tubes and agitate using an orbital shaker at 25°C for 24 hours. Causality: 24 hours is required to overcome initial dissolution kinetics and ensure 8[8] is reached.

  • Separation: Centrifuge the samples at 10,000 rpm for 5 minutes to pellet any undissolved solid.

  • Quantification: Carefully transfer 0.5 mL of the clear supernatant to a new, pre-weighed glass vial. Evaporate the solvent completely under a gentle stream of nitrogen.

  • Self-Validation Step: Reweigh the vial. The mass of the residue multiplied by 2 gives the solubility in mg/mL. To ensure the measured solubility is strictly thermodynamic and not a kinetic artifact, re-measure the supernatant concentration of a parallel sample after 48 hours. If the concentration remains identical to the 24-hour mark, thermodynamic equilibrium is validated.

Protocol B: Acid-Base Mediated Solubilization (In Situ Salt Formation)

Use this protocol when high concentrations are required in moderately polar solvents where the free base is insoluble.

  • Initial Suspension: Suspend 50 mg of the compound in 1.0 mL of acetonitrile (a solvent where the free base exhibits poor solubility).

  • Acid Addition: Slowly add 1.0 equivalent of a strong organic acid (e.g., methanesulfonic acid) dropwise while stirring vigorously.

  • Observation: The cloudy suspension will clarify as the basic dimethylamino group protonates, forming a highly soluble mesylate salt.

  • Self-Validation Step: To confirm the solubilization is strictly pH-dependent and not a solvent effect, add 1.1 equivalents of triethylamine (TEA) to the clear solution. The immediate precipitation of the free base confirms that the initial solubilization was a pH-driven thermodynamic shift, and validating the mechanism.

References

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris Publisher. 3

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA.2

  • Improving API Solubility using API Processing - Sigma-Aldrich.

  • Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6 - Benchchem. 5

  • Amines - NCERT.

  • EN ISO 7579:2009 - Dyestuff Solubility in Organic Solvents Methods - iTeh Standards. 6

  • Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents - MDPI. 8

  • A Comprehensive Technical Guide to the Solubility of 1-Tetradecanol in Organic Solvents - Benchchem. 7

  • Ketoconazole: Solving the Poor Solubility via Cocrystal Formation with Phenolic Acids - ACS Publications.4

  • Concentration-Guided Visual Detection of Multiphase Aliphatic Biogenic Amines through Amine–Phenol Recognition - ACS Publications.1

Sources

Optimization

Optimizing catalytic conditions for Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate coupling reactions

Executive Summary Coupling Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate presents a unique trifecta of synthetic challenges for researchers and drug development professionals. While the presence of an aryl iodide typ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Coupling Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate presents a unique trifecta of synthetic challenges for researchers and drug development professionals. While the presence of an aryl iodide typically guarantees rapid oxidative addition, this specific substrate suffers from extreme steric hindrance around the C-I bond, profound electronic deactivation of the Pd(II) intermediate, and the presence of unprotected, coordinating heteroatoms (-OH, -NMe2) that threaten catalyst lifespan.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. This document provides a mechanistic breakdown and field-tested solutions for optimizing palladium-catalyzed cross-coupling (specifically Suzuki-Miyaura) for this highly demanding substrate.

Mechanistic Bottleneck Analysis

To optimize the reaction, we must first understand where the catalytic cycle fails. The diagram below illustrates the specific failure points induced by the substrate's structural features.

G Pd0 Active Catalyst L-Pd(0) OA Oxidative Addition (Rapid for C-I bond) Pd0->OA Methyl 4-(dimethylamino) -2-hydroxy-5-iodobenzoate PdII Pd(II) Intermediate Stalled by ortho -NMe2 Sterics & -OH Electronic Stabilization OA->PdII TM Transmetalation Requires Mild Base (K3PO4) PdII->TM Boronic Acid + Base Poison Catalyst Poisoning Competitive -NMe2 Chelation PdII->Poison Ligand Dissociation RE Reductive Elimination Forced by Bulky Ligand (XPhos) TM->RE RE->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RE->Product

Fig 1: Suzuki-Miyaura cycle for the target substrate, highlighting steric and electronic bottlenecks.

Troubleshooting & Optimization FAQs

Q1: My reaction stalls after the aryl iodide is consumed, but the biaryl product yield is low. What is happening? A1: This is a classic symptom of a transmetalation bottleneck. The C-I bond undergoes rapid oxidative addition, consuming your starting material. However, the resulting Pd(II) complex is highly stabilized by the electron-donating -OH and -NMe2 groups. Furthermore, the ortho-NMe2 group creates severe steric hindrance, blocking the incoming organoboron species[1]. While the Pd(II) intermediate is stalled, the boronic acid is highly susceptible to protodeboronation[2].

  • The Fix: Transition to bulky, electron-rich Buchwald ligands like XPhos or SPhos. The steric bulk of the ligand forces the palladium center into a highly reactive, coordinatively unsaturated state, accelerating both transmetalation and reductive elimination[3].

Q2: Does the free 2-hydroxyl group require protection (e.g., as a MOM or benzyl ether) prior to coupling? A2: No, protection is generally unnecessary and reduces overall synthetic efficiency. While free hydroxyls can coordinate to palladium or consume base (altering the reaction's stoichiometry), modern catalytic systems are robust enough to tolerate them[1]. By using a sufficiently bulky ligand—which physically blocks the -OH from chelating the Pd center—you can achieve selective C-C coupling without competitive O-arylation[4].

Q3: How do I prevent hydrolysis of the methyl ester while still providing enough base to activate the boronic acid? A3: The transmetalation step requires base activation of the boronic acid to form a reactive boronate complex[2]. However, strong aqueous bases (like NaOH or KOH) at elevated temperatures will rapidly hydrolyze the C1 methyl ester.

  • The Fix: Utilize anhydrous K3PO4 or Cs2CO3. These bases are strong enough to facilitate transmetalation but mild enough to leave the ester intact. If a biphasic system is necessary for solubility, use a 4:1 ratio of 1,4-Dioxane to Water with K3PO4, keeping the temperature strictly at or below 80 °C[5].

Q4: Is the dimethylamino (-NMe2) group causing catalyst poisoning? A4: Yes, it is a significant risk. Nitrogen-containing functional groups with accessible lone pairs can act as competitive ligands, binding to the Pd center and displacing the active phosphine ligand. This leads to catalyst deactivation, commonly referred to as poisoning[6].

  • The Fix: Employ highly coordinating, strongly binding monodentate ligands (like XPhos) that have a higher affinity for the Pd center than the -NMe2 group. Using a pre-catalyst (like XPhos Pd G3) ensures rapid generation of the active L-Pd(0) species, outcompeting the poisoning pathway.

Quantitative Data: Catalytic Condition Matrix

The following table summarizes the causal relationships between condition selection and experimental outcomes for this specific substrate.

LigandBaseSolvent SystemTemp (°C)Expected ConversionPrimary Failure Mode / Observation
PPh3Na2CO3 (aq)Dioxane / H2O90< 10%Catalyst poisoning (-NMe2 chelation) & Ester hydrolysis.
dppfK2CO3DMF100~ 30%Protodeboronation due to sluggish transmetalation.
SPhos Cs2CO3 Toluene 90 85% Slower kinetics, but excellent ester survival (anhydrous).
XPhos K3PO4 Dioxane / H2O (4:1) 80 > 90% Clean conversion. Bulky ligand overcomes steric hindrance.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . Built-in checkpoints ensure that if a failure occurs, the root cause can be immediately identified.

Reagents & Materials
  • Substrate: Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v)

Step-by-Step Methodology
  • Reaction Preparation (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), arylboronic acid (1.5 mmol), and K3PO4 (3.0 mmol).

    • Causality Note: Using an excess of boronic acid (1.5 equiv) compensates for minor protodeboronation that may occur before the bulky Pd(II) intermediate can undergo transmetalation.

  • Solvent Degassing:

    • Add 5.0 mL of the 1,4-Dioxane/Water (4:1) mixture.

    • Degas the suspension by sparging with Argon for 15 minutes.

    • Self-Validating Checkpoint 1: The solution must remain its native color. If it darkens prematurely, oxygen is still present.

  • Catalyst Introduction:

    • Add XPhos Pd G3 (2 mol%) under a positive stream of Argon. Seal the flask.

    • Causality Note: XPhos Pd G3 is used instead of Pd(OAc)2 + free ligand because it rapidly generates the active monoligated Pd(0) species, preventing the free -NMe2 group from trapping the palladium before the cycle begins.

  • Heating and Monitoring:

    • Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure mixing of the biphasic system.

    • Self-Validating Checkpoint 2 (1 Hour): Take an LC-MS aliquot. You should observe complete consumption of the starting material. If the starting material is gone but the product mass is absent, the boronic acid has undergone protodeboronation. In future runs, switch to a more stable boronate ester (e.g., BPin) or lower the temperature.

  • Workup & Isolation:

    • Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NH4Cl (10 mL).

    • Causality Note: Do not use strong acids (like HCl) during workup. The product contains a basic dimethylamino group; strong acids will protonate the amine, pulling your product into the aqueous layer and complicating extraction.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo for column chromatography.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose downstream assays or synthetic yields are compromised by the silent degradation of complex halogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose downstream assays or synthetic yields are compromised by the silent degradation of complex halogenated aromatics.

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate is a highly functionalized, electron-rich molecule. It possesses four distinct reactive sites: an iodine atom, a tertiary amine, a phenol, and a methyl ester. If not handled with rigorous environmental controls, this compound rapidly degrades. This guide establishes a self-validating system for its long-term storage, grounded in the mechanistic realities of its molecular vulnerabilities.

Structural Vulnerability Analysis

To effectively protect this compound, we must first map its functional groups to their specific environmental triggers.

DegradationMap cluster_0 Environmental Triggers cluster_1 Degradation Pathways Start Methyl 4-(dimethylamino) -2-hydroxy-5-iodobenzoate Light UV / Vis Light Start->Light Oxygen Oxygen / ROS Start->Oxygen Moisture Moisture / H2O Start->Moisture Deiod Photolytic Deiodination (C-I Bond Cleavage) Light->Deiod NOxide N-Oxidation (Dimethylamine N-oxide) Oxygen->NOxide Quinone Phenolic Oxidation (Quinone Formation) Oxygen->Quinone Hydrolysis Ester Hydrolysis (Carboxylic Acid) Moisture->Hydrolysis

Logical mapping of environmental triggers to their respective degradation pathways.

Troubleshooting Guide & FAQs

Q1: My compound powder has turned from off-white to a yellowish-brown over the last month. What happened, and is it still usable? Mechanistic Cause: The discoloration is primarily caused by photolytic deiodination and subsequent phenolic oxidation . The carbon-iodine (C-I) bond in iodinated aromatics is relatively weak and highly susceptible to homolytic cleavage when exposed to UV or visible light (such as standard fluorescent laboratory lighting)[1]. This cleavage releases iodine radicals, which can abstract hydrogen, while the liberated free iodine ( I2​ ) acts as a strong oxidant[2]. This oxidation drives the 2-hydroxy group (phenol) to form a highly colored quinone derivative. Solution: Once discolored, the batch is compromised and must be re-purified (e.g., via flash chromatography) before use. To prevent this, the compound must be stored in 3 to block UV transmission[3].

Q2: LC-MS analysis of my stored sample shows a new peak with a +16 Da mass shift. How do I prevent this? Mechanistic Cause: A +16 Da shift is the classic signature of N-oxidation at the 4-dimethylamino group. Tertiary amines, particularly N,N-dimethylaniline derivatives, are highly prone to oxidation by reactive oxygen species (ROS) or atmospheric oxygen, forming N-oxides[4]. The electron-donating nature of the adjacent hydroxyl group increases the electron density on the aromatic ring and the amine, exacerbating its susceptibility to 5[5]. Solution: You must eliminate oxygen from the storage environment. Purge the storage vial with high-purity Argon gas before sealing. Argon is preferred over Nitrogen because it is denser than air and forms a protective blanket directly over the solid compound.

Q3: We store the compound at 4°C, but we still observe degradation. What is the optimal storage condition? Mechanistic Cause: Storing at 4°C is insufficient for long-term stability due to the combined risks of residual moisture condensation and slow thermal degradation. Moisture drives ester hydrolysis , converting the methyl ester into its corresponding carboxylic acid (-14 Da shift). Solution: Store the compound at -20°C or -80°C in a rigorously desiccated environment. Crucially, you must allow the vial to equilibrate to room temperature in a desiccator before opening it; otherwise, atmospheric moisture will immediately condense on the cold powder, initiating hydrolysis.

Data Presentation: Degradation & Prevention Matrix
Functional GroupVulnerabilityPrimary Degradation ProductEnvironmental TriggerPreventive Measure
5-Iodo Group Homolytic CleavageDeiodinated core + I2​ UV / Fluorescent LightActinic (Amber) Vials
4-Dimethylamino OxidationN-Oxide derivative (+16 Da)Atmospheric O2​ / ROSArgon Purge
2-Hydroxy (Phenol) OxidationQuinone derivative O2​
  • Light + Free Radicals
Inert Gas + Darkness
Methyl Ester HydrolysisCarboxylic Acid (-14 Da)Moisture ( H2​O )Desiccator + PTFE Seals
Experimental Protocol: Long-Term Storage Workflow

To ensure a self-validating and reproducible storage environment, follow this step-by-step methodology.

StorageProtocol Step1 1. Lyophilization (Remove H2O) Step2 2. Aliquoting (Amber Vials) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. PTFE Sealing (Block Moisture) Step3->Step4 Step5 5. -20°C Storage (Thermal Stability) Step4->Step5

Step-by-step experimental workflow for long-term compound preservation.

Step 1: Baseline Validation (Self-Validating System) Before storage, run a baseline LC-MS and 1H-NMR. A successful storage protocol is validated when a re-test at 6 months yields <1% increase in the +16 Da (N-oxide) or -126 Da (deiodinated) peaks.

Step 2: Environmental Control Perform all handling under a fume hood equipped with amber lighting or with the sash lowered and room lights dimmed. Avoid direct exposure to fluorescent bulbs.

Step 3: Drying Ensure the compound is completely dry. If reconstituted in a solvent, remove the solvent via rotary evaporation followed by high-vacuum lyophilization overnight to remove trace water.

Step 4: Aliquoting Divide the bulk powder into single-use aliquots (e.g., 5 mg to 10 mg) in 2 mL amber glass vials. Causality: Single-use aliquots prevent the repeated freeze-thaw cycles and moisture introductions that occur when accessing a bulk stock.

Step 5: Argon Purging Insert a gentle stream of high-purity Argon gas into the vial for 10–15 seconds. Do not blow the powder out of the vial; aim the stream at the inner wall of the vial to gently displace the lighter atmospheric oxygen.

Step 6: Sealing and Storage Immediately cap the vial using a screw cap with a PTFE/Silicone septum. Wrap the cap junction tightly with Parafilm. Place the vials inside a secondary container (like a sealed ziplock bag) containing indicating desiccant packets, and transfer to a -20°C freezer.

References
  • Photochemical transformation of the thyroid hormone levothyroxine in aqueous solution ResearchGate 1

  • LC chromatogram of aqueous T4 after 10 min of UV light exposure ResearchGate 3

  • N-oxidation of N,N-dimethylaniline in the rabbit and rat lung PubMed4

  • Amine oxidation. Part 14. Acid-catalysed deoxygenation of some NN-dimethylaniline N-oxides RSC Publishing 5

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review ResearchGate 2

Sources

Optimization

Best purification techniques for Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate crude mixtures

Welcome to the Technical Support Center for the isolation and purification of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8) [1]. As a highly functionalized aminosalicylate derivative, this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8) [1]. As a highly functionalized aminosalicylate derivative, this compound presents a unique polyfunctional landscape: a basic tertiary amine, an acidic phenol, a hydrolyzable ester, and a photolabile carbon-iodine (C-I) bond.

Compounds in this structural class are critical precursors for radioligands[2], transthyretin binding agents, and advanced anti-inflammatory therapeutics. However, their amphoteric nature and susceptibility to oxidation demand highly controlled purification environments. This guide provides field-tested troubleshooting strategies, quantitative solvent data, and self-validating protocols to help you isolate the target compound with >98% purity.

Part 1: Troubleshooting Guide & FAQs

Q: Why am I observing significant deiodination (loss of iodine) during rotary evaporation or chromatography? The Causality: The carbon-iodine (C-I) bond in this molecule is highly susceptible to homolytic cleavage triggered by UV light or excessive thermal energy. Furthermore, the strong electron-donating effect of the dimethylamino (-NMe₂) and hydroxyl (-OH) groups increases the electron density on the aromatic ring, destabilizing the C-I bond under acidic catalytic conditions. The Solution:

  • Maintain all rotary evaporation bath temperatures strictly below 35°C.

  • Wrap receiving flasks in aluminum foil to exclude ambient light.

  • Avoid using highly acidic, untreated silica gel, which catalyzes deiodination. Pre-treat your silica with 1% Triethylamine (TEA) to neutralize active acidic sites.

Q: How can I resolve co-elution between the target compound and the non-iodinated precursor (Methyl 4-(dimethylamino)salicylate)? The Causality: The addition of a single iodine atom increases the lipophilicity of the molecule but does not drastically alter its hydrogen-bonding profile. Consequently, the retention factor ( Rf​ ) difference between the starting material and the mono-iodinated product is often <0.1 in standard binary solvent systems (e.g., Hexanes/Ethyl Acetate). The Solution: Transition to a ternary solvent system incorporating a weak modifier (such as Toluene or Dichloromethane) to alter the dipole interactions. Alternatively, exploit the slight pKa​ shift of the phenol group—the electron-withdrawing iodine increases the acidity of the adjacent phenol—during a pH-controlled liquid-liquid extraction.

Q: My purified fractions are turning pink or brown upon standing. What is causing this degradation? The Causality: The dimethylamino group and the electron-rich phenol are highly prone to oxidation. Exposure to atmospheric oxygen, especially in alkaline solutions or when concentrated to dryness, leads to the formation of N-oxides at the amine or quinone-like structures from the phenol. The Solution: Degas all chromatography solvents with argon or nitrogen prior to use. Store the purified compound under an inert atmosphere at -20°C. If utilizing reverse-phase (C18) chromatography—a proven method for iodinated ligands[2]—ensure the aqueous mobile phase is slightly buffered (e.g., pH 4.5-5.0) to stabilize the amine.

Part 2: Quantitative Data & Solvent Systems

To optimize your chromatographic separation, refer to the standardized solvent systems below. Data is based on standard normal-phase silica gel (60 Å, 230-400 mesh).

Solvent System (v/v)Precursor Rf​ Target Rf​ Di-iodo Impurity Rf​ Chromatographic Notes
Hexanes / EtOAc (4:1)0.450.520.60Poor resolution; significant tailing due to the basic amine interacting with silica.
Hexanes / EtOAc / TEA (80:19:1) 0.500.580.65Recommended. TEA neutralizes silica, reducing tailing and preventing deiodination.
DCM / MeOH (98:2)0.350.400.48Useful for highly polar crude mixtures, but risks ester transesterification if left in solution.
Toluene / Acetone (9:1)0.420.510.62Excellent π−π selectivity for halogenated aromatics; good for resolving the non-iodinated precursor.
Part 3: Step-by-Step Experimental Protocols
Protocol A: Buffered Silica Gel Flash Chromatography

This protocol utilizes a self-validating 2D-TLC check to ensure the compound is not degrading on the column.

  • Silica Deactivation: Slurry the silica gel in Hexanes containing 1% Triethylamine (TEA). Stir for 10 minutes to ensure complete neutralization of the acidic silanol sites.

  • Column Packing & Loading: Pack the column using the deactivated slurry. Dissolve the crude Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate mixture in a minimal amount of Dichloromethane (DCM) and dry-load it onto a small pad of Celite to ensure a narrow loading band.

  • Gradient Elution: Elute using a gradient of Hexanes/EtOAc (from 95:5 to 80:20), maintaining 1% TEA throughout. Collect small fractions (e.g., 10 mL) to prevent overlapping peaks.

  • Self-Validation (2D-TLC): Spot a concentrated pure fraction onto the corner of a square TLC plate. Run the plate in the elution solvent, let it dry completely, rotate it 90 degrees, and run it again. Validation: If a single spot appears on the diagonal, the compound is stable. If off-diagonal spots appear, the compound is degrading on the silica, indicating insufficient TEA buffering.

Protocol B: pH-Controlled Isoelectric Precipitation

This protocol exploits the amphoteric nature of the molecule (amine pKa​≈4.5 , phenol pKa​≈8.5 ) to separate it from neutral impurities.

  • Acidic Dissolution: Suspend the crude mixture in 0.1 M HCl (pH ~1.0). The target compound will protonate at the dimethylamino group and dissolve into the aqueous layer.

  • Organic Wash: Wash the acidic aqueous layer with Diethyl Ether (3 x 20 mL). Mechanism: Neutral impurities (e.g., over-iodinated byproducts lacking the basic amine) will partition into the ether layer and are discarded.

  • Isoelectric Precipitation: Cool the aqueous layer to 0°C in an ice bath. Slowly add 0.1 M NaOH dropwise while monitoring with a calibrated pH meter. Stop addition precisely at pH 6.5. Mechanism: At its isoelectric point, the molecule is uncharged (zwitterionic/neutral) and its aqueous solubility drops drastically, causing it to precipitate as a fine solid.

  • Self-Validation: Filter the precipitate and dry under vacuum. Re-dissolve a 1 mg aliquot in 1 mL of distilled water/methanol (1:1). Check the pH; it should read exactly neutral (~6.5-7.0), validating the complete removal of trapped acidic or basic salts.

Part 4: Purification Workflow Decision Matrix

Use the following logical workflow to determine the best purification strategy based on your specific crude impurity profile.

PurificationWorkflow Start Crude Mixture Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate Assess Assess Impurity Profile (LC-MS / TLC) Start->Assess NonIodinated High Non-Iodinated Precursor Assess->NonIodinated >5% Precursor OverIodinated Over-Iodinated Byproducts Assess->OverIodinated >2% Di-iodo Oxidation Oxidation / Hydrolysis Degradation Assess->Oxidation pH/Temp Stress Chromatography Buffered Silica Gel Chromatography NonIodinated->Chromatography Recrystallization Low-Temp Recrystallization (Toluene) OverIodinated->Recrystallization Extraction pH-Controlled Isoelectric Precipitation Oxidation->Extraction Pure Pure Target Compound (>98% Purity) Chromatography->Pure Extraction->Pure Recrystallization->Pure

Caption: Decision matrix for resolving specific impurity profiles in iodinated aminosalicylate mixtures.

Part 5: References
  • CymitQuimica. "methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8)". CymitQuimica Product Catalog. Available at:

  • Wilson, S. P. "Rapid purification of iodinated ligands for cyclic nucleotide radioimmunoassays." Second Messengers Phosphoproteins (1988). Available at:

  • "Iodination of salicylic acid improves its binding to transthyretin." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics (2008). Available at:

  • "Drug insight: aminosalicylates for the treatment of IBD." Nature Clinical Practice Gastroenterology & Hepatology (2007). Available at:

Sources

Troubleshooting

Resolving common impurities in Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate crystallization

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to resolving common impurities encountered during the crystallization of Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to resolving common impurities encountered during the crystallization of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate. As a Senior Application Scientist, my goal is to blend deep scientific principles with practical, field-tested solutions to empower you in achieving the highest purity for this critical chemical intermediate.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific, observable issues you might encounter during the purification and crystallization process.

Q1: My final crystalline product has a persistent yellow, brown, or pinkish hue. What is the cause and how can I obtain a pure white solid?

A1: Discoloration is one of the most frequent issues and typically points to two primary culprits: residual elemental iodine (I₂) or oxidized organic impurities.

  • Expertise & Experience: The phenolic hydroxyl and dimethylamino groups on your target molecule are electron-donating, making the aromatic ring highly activated.[1][2] This high activation state not only facilitates the desired iodination but also makes the molecule susceptible to oxidation, especially under harsh reaction conditions or prolonged exposure to air and light. These oxidized species are often highly conjugated and absorb visible light, resulting in color. Residual iodine, a common excess reagent in iodination reactions, will also impart a distinct color.[2]

Troubleshooting Protocol:

  • Thiosulfate Wash (For Residual Iodine):

    • Step 1: Suspend the crude, colored product in a suitable solvent in which it is sparingly soluble, such as deionized water or a cold alcohol/water mixture.

    • Step 2: Prepare a dilute (5-10% w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Step 3: Add the thiosulfate solution dropwise to the stirred suspension. The color from elemental iodine should disappear as it is reduced to colorless iodide (I⁻).

    • Step 4: Filter the solid, wash thoroughly with deionized water to remove the resulting sodium iodide salts, and then with a small amount of cold, non-polar solvent (like hexane) to aid in drying. Dry the product under vacuum.

  • Activated Charcoal Treatment (For Oxidized Impurities):

    • Step 1: During the recrystallization process, dissolve the impure product completely in the minimum amount of a suitable hot solvent (see FAQ Q3).

    • Step 2: Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent bumping. It is safer to add it before heating or to briefly cool the solution before addition.

    • Step 3: Keep the solution at or near its boiling point and stir for 5-15 minutes.

    • Step 4: Perform a hot filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel. Pre-heating the filtration apparatus is highly recommended.

    • Step 5: Allow the clear, colorless filtrate to cool slowly for recrystallization.

Q2: My HPLC analysis shows a significant peak for the unreacted starting material, Methyl 4-(dimethylamino)-2-hydroxybenzoate. How can I resolve this?

A2: The presence of starting material indicates either an incomplete reaction or inefficient purification. The solution involves optimizing the reaction stoichiometry and refining the crystallization process.

  • Expertise & Experience: Electrophilic iodination of highly activated rings can be deceptively fast, but achieving full conversion requires careful control.[3] The choice of iodinating agent and conditions is critical.[1][4] Furthermore, the starting material and product often have similar polarities, making separation by simple crystallization challenging if a large amount of starting material remains.

Troubleshooting Protocol:

  • Reaction Optimization:

    • Ensure the molar ratio of your iodinating agent (e.g., I₂, NIS, ICl) to the substrate is sufficient, typically using a slight excess (1.1 to 1.5 equivalents) of the iodine source.[5]

    • If using an oxidizing agent like H₂O₂ or a metal salt to activate I₂, ensure it is also present in the correct stoichiometric amount to generate the electrophilic iodine species (I⁺).[6][7]

    • Monitor the reaction by TLC or HPLC to confirm completion before proceeding with the workup.

  • Purification Enhancement:

    • Solvent Selection: The key to separating the product from the starting material via recrystallization is to find a solvent system where the product has significantly lower solubility than the starting material, especially at cooler temperatures. A binary solvent system (see Table 1) is often ideal for this.

    • Seeding: If the product is slow to crystallize, seeding the supersaturated solution with a few pure crystals of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate can induce selective crystallization of the desired compound, leaving the more soluble starting material in the mother liquor.

    • Column Chromatography: If recrystallization proves ineffective, silica gel column chromatography is the definitive method for separating the product from the starting material. Use a solvent system like ethyl acetate/hexane, starting with a lower polarity to elute non-polar impurities and gradually increasing the polarity to elute the starting material and then the slightly more polar product.

Q3: I am observing an unknown impurity with a similar HPLC retention time and a higher molecular weight (by LC-MS) than my product. What is it and how do I remove it?

A3: This impurity is very likely a di-iodinated or other polysubstituted species. Given the powerful activating nature of the -OH and -NMe2 groups, over-iodination is a common side reaction.[4]

  • Expertise & Experience: The first iodine atom adds to the 5-position. A second electrophilic attack would likely occur at the 3-position, which is also ortho to the activating -OH group and para to the -NMe2 group. This would result in Methyl 4-(dimethylamino)-2-hydroxy-3,5-diiodobenzoate. This di-iodinated compound will be less polar than your mono-iodinated product and should be separable.

Troubleshooting Workflow Diagram

G start Impurity Detected by HPLC/LC-MS check_mw Impurity MW > Product MW? start->check_mw is_diiodo Likely Di-iodinated Species check_mw->is_diiodo  Yes other_impurity Investigate other sources (e.g., starting material, degradation) check_mw->other_impurity  No check_polarity Is Impurity Less Polar? (Elutes earlier in RP-HPLC) is_diiodo->check_polarity solution Solution: Fractional Crystallization or Column Chromatography check_polarity->solution  Yes

Caption: Troubleshooting workflow for high MW impurities.

Troubleshooting Protocol:

  • Reaction Control: To minimize the formation of this impurity, avoid a large excess of the iodinating agent and maintain the lowest effective reaction temperature. Adding the iodinating agent slowly to the reaction mixture rather than all at once can also help maintain a low instantaneous concentration, favoring mono-substitution.

  • Fractional Crystallization:

    • Step 1: Dissolve the mixture in a minimum of hot solvent.

    • Step 2: Cool the solution very slowly. The less soluble compound (often the more symmetrical or higher MW di-iodo species) may crystallize first.

    • Step 3: Filter this first crop of crystals. This crop will be enriched in the impurity.

    • Step 4: Concentrate the mother liquor and cool again to obtain a second crop of crystals, which should be enriched in your desired product.

    • Step 5: Analyze each crop by HPLC to assess purity and combine fractions that meet specifications.

  • Column Chromatography: This remains the most effective method for separating compounds with small polarity differences. The di-iodinated product, being less polar, will elute before the mono-iodinated product in a normal-phase silica gel separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of impurities to expect in the synthesis of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate?

A1: The impurities can be categorized based on their origin in the synthesis process.

Impurity Source Diagram

G sub Starting Material (Methyl 4-(dimethylamino) -2-hydroxybenzoate) product Desired Product sub->product Incomplete Reaction imp1 Unreacted Starting Material sub->imp1 imp3 Oxidized Byproducts (Colored Impurities) sub->imp3 Harsh Conditions imp4 Isomeric Byproducts sub->imp4 Poor Regioselectivity reagents Iodinating Reagents (e.g., I₂, NIS, Oxidant) reagents->product reagents->imp3 Harsh Conditions reagents->imp4 Poor Regioselectivity imp2 Over-Iodination (Di-iodo Species) product->imp2 Excess Reagent

Caption: Common impurity pathways in the synthesis.

  • Starting Material-Related: Unreacted Methyl 4-(dimethylamino)-2-hydroxybenzoate.

  • Reaction-Related:

    • Polysubstituted Species: Primarily di-iodinated products.[4]

    • Regioisomers: Iodination at other positions on the aromatic ring, though less common due to strong directing effects.[1]

  • Degradation-Related:

    • Oxidized Impurities: From oxidation of the phenol or amine functional groups.

    • Hydrolysis Products: Saponification of the methyl ester to the corresponding carboxylic acid if conditions are too basic or aqueous workups are prolonged at high temperatures.

  • Reagent-Related: Residual elemental iodine, inorganic salts, or catalysts.

Q2: Which analytical techniques are most suitable for purity assessment?

A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase method is typically used.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown peaks seen in HPLC by providing the molecular weight of the impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying major impurities if their concentration is high enough (>1-5%).[11] Quantitative NMR (qNMR) can also be used as a primary method for purity determination.[8]

Parameter Typical HPLC Conditions
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid)
Elution Isocratic or Gradient (e.g., 40-90% Acetonitrile over 15 min)
Flow Rate 1.0 mL/min
Column Temp. 30 - 40 °C
Detection UV at ~254 nm or Diode Array Detector (DAD)
Injection Vol. 5 - 10 µL
This table provides a general starting point; method development and validation are required for specific applications.[8][12]
Q3: What is the best practice for selecting a recrystallization solvent system?

A3: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures and poorly soluble at low temperatures. Impurities, conversely, should be either very soluble at all temperatures (remaining in the mother liquor) or almost completely insoluble (allowing for removal by hot filtration).

General Protocol for Solvent Screening:

  • Place ~20-30 mg of your impure solid into a small test tube.

  • Add a potential solvent dropwise at room temperature. A good candidate will not dissolve the solid readily.

  • Heat the mixture to boiling. A good solvent will dissolve the solid completely at or near its boiling point.

  • Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a promising solvent.

  • If no single solvent works, try a binary system (e.g., one solvent in which the compound is soluble and another in which it is insoluble). Dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the hot "good" solvent to clarify and then allow to cool.

Solvent System Type Rationale & Notes
Ethyl Acetate / Hexane BinaryA versatile polar/non-polar mix. Dissolve in hot ethyl acetate, add hexane to the cloud point. Effective for moderately polar compounds.[13]
Ethanol / Water BinaryGood for polar compounds containing hydrogen-bonding groups.
Acetone / Water BinarySimilar to ethanol/water, offers different solubility characteristics.
Toluene or Benzene SingleCan be effective for aromatic compounds, but use with caution due to toxicity.[14]
Q4: How should I store the purified Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate to prevent degradation?

A4: Due to its susceptibility to oxidation, proper storage is critical to maintain long-term purity.

  • Store under an inert atmosphere: Displace air in the storage container with nitrogen or argon to prevent oxidation.

  • Protect from light: Store in an amber vial or in a dark location. Light can catalyze the formation of radical species, leading to degradation.

  • Keep cool and dry: Store in a refrigerator or freezer. Ensure the container is well-sealed to prevent moisture uptake, which could lead to hydrolysis of the ester. A desiccator is also recommended.

References

  • CN101318881A - Method for preparing iodo-phenol compound.
  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC, National Center for Biotechnology Information. [Link]

  • A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection... - Royal Society of Chemistry. [Link]

  • EP2394984A1 - Process for the iodination of phenolic derivatives.
  • Investigation of The Iodination of Some of The Ortho Substituted Phenols - FHSU Scholars Repository. [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate - Organic Syntheses. [Link]

  • Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate - ResearchGate. [Link]

  • Effect of iodide on transformation of phenolic compounds by nonradical activation of peroxydisulfate... - PubMed. [Link]

  • Methyl 2-hydroxy-4-iodobenzoate - PMC, National Center for Biotechnology Information. [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds... - Chemia. [Link]

  • MICELLAR INHIBITION OF IODINATION OF SALICYLIC ACID AND INVESTIGATION OF IODINATING SPECIES - ijrbat. [Link]

  • Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate - International Union of Crystallography. [Link]

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water - Semantic Scholar. [Link]

  • (PDF) Methyl 2-hydroxy-4-iodobenzoate - ResearchGate. [Link]

  • The Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosylate - ResearchGate. [Link]

  • CN106608823A - Production technology of methyl 2-iodobenzoate - Google P
  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE... - ResearchGate. [Link]

  • Iodination of salicylic acid improves its binding to transthyretin - PubMed. [Link]

  • Other Aromatic Substitutions - Chemistry LibreTexts. [Link]

  • The Rapid Iodination of Salicylic Acid in Aqueous Medium... - International Science Community Association. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... - Acta Poloniae Pharmaceutica. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. [Link]

  • A simplified method of synthesis and purification of 4-dimethylamino-N- methyl-4-stilbazolium tosylate - u:cris-Portal. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Iodination of Methyl 4-(dimethylamino)-2-hydroxybenzoate

Executive Summary Methyl 4-(dimethylamino)-2-hydroxybenzoate is a highly activated, electron-rich arene. The synergistic electron-donating effects of the C2-hydroxyl (–OH) and C4-dimethylamino (–N(CH₃)₂) groups make the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(dimethylamino)-2-hydroxybenzoate is a highly activated, electron-rich arene. The synergistic electron-donating effects of the C2-hydroxyl (–OH) and C4-dimethylamino (–N(CH₃)₂) groups make the aromatic ring exceptionally nucleophilic at the C3 and C5 positions. While the C5 position is sterically favored for electrophilic aromatic substitution (EAS), the extreme reactivity of the substrate frequently leads to side reactions such as over-iodination, amine oxidation, and ester hydrolysis. This guide provides field-proven strategies to achieve clean, regioselective mono-iodination.

Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant di-iodination (over-iodination) despite using exactly 1.0 equivalent of my iodinating agent? Causality: Over-iodination is a hallmark issue with highly activated substrates like phenols and anilines[1]. Even after the initial mono-iodination at the sterically accessible C5 position, the resulting intermediate remains highly electron-rich. This allows the mono-iodinated product to compete effectively with the unreacted starting material for the remaining electrophilic iodine, leading to di-iodination at both the C3 and C5 positions[2]. Solution: You must suppress the reactivity of the electrophile. Avoid highly reactive free I-Cl or standard I₂/oxidant systems[1]. Instead, use a tunable, mild electrophilic source such as N-Iodosuccinimide (NIS) activated by a soft Lewis acid like Silver(I) triflimide (AgNTf₂)[2]. Running the reaction at 0 °C further kinetically favors the mono-iodinated product.

Q2: My LC-MS shows a major side product with a mass of +16 Da relative to the starting material. What is this, and how do I prevent it? Causality: A +16 Da mass shift indicates N-oxidation of the C4-dimethylamino group, forming an N-oxide. This occurs when using oxidative iodination protocols (e.g., I₂/H₂O₂ or I₂/peracetic acid). The lone pair on the tertiary amine is highly susceptible to oxidation, which not only destroys the functional group but also converts the strongly activating –N(CH₃)₂ group into a strongly deactivating N-oxide, halting further electrophilic substitution. Solution: Abandon oxidative iodination conditions. Switch to a pre-formed electrophilic iodine source like NIS in anhydrous, non-oxidizing solvents (e.g., dichloromethane or DMF)[3].

Q3: I am losing the ester group during the workup. How can I preserve the methyl ester? Causality: The C1-methyl ester is prone to hydrolysis under strongly acidic (e.g., I₂/H₂SO₄) or strongly basic (e.g., I₂/NaOH) conditions, particularly if the reaction is heated. Solution: Maintain near-neutral conditions throughout the reaction and workup. When using NIS, the byproduct is succinimide, which is only mildly acidic and perfectly tolerated by methyl esters at room temperature. Quench the reaction with a mild aqueous wash (e.g., saturated NaHCO₃ and Na₂S₂O₃) to neutralize any residual acid and quench unreacted iodine species[2].

Quantitative Reagent Comparison

The following table summarizes the expected outcomes when applying various iodination systems to highly activated dimethylamino-salicylic acid derivatives.

Reagent SystemSolventTempMajor OutcomeKey Side ReactionsRecommendation
I₂ / H₂O₂ EtOH / H₂O25 °CN-Oxide / Complex MixtureN-oxidation, Di-iodination❌ Not Recommended
ICl AcOH25 °CDi-iodideOver-iodination, Ester hydrolysis❌ Poor Selectivity
NIS DMF0 °CC5-IodideTrace Di-iodination (<10%)⚠️ Acceptable
NIS / AgNTf₂ CH₂Cl₂0 °CC5-Iodide (>95%)None✅ Optimal

Validated Experimental Protocol: Regioselective Mono-Iodination at C5

Self-Validating System: This protocol utilizes AgNTf₂ to precisely tune the Lewis acidity of NIS. The system is self-validating because the tuned electrophile is active enough to iodinate the highly nucleophilic starting material, but intrinsically too mild to overcome the slight deactivation caused by the first iodine atom, thereby inherently preventing di-iodination[2].

Materials:

  • Methyl 4-(dimethylamino)-2-hydroxybenzoate (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.03 equiv)

  • Silver(I) triflimide (AgNTf₂) (7.5 mol %)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 4-(dimethylamino)-2-hydroxybenzoate (1.0 equiv) and AgNTf₂ (7.5 mol %) under an inert atmosphere (nitrogen or argon).

  • Solvation & Cooling: Dissolve the mixture in anhydrous DCM (approx. 0.2 M relative to the substrate). Cool the reaction vessel to 0 °C using an ice-water bath. Note: Cooling is critical to kinetically suppress C3-iodination.

  • Electrophile Addition: In a separate vial, dissolve NIS (1.03 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes to prevent local concentration spikes of the electrophile[2].

  • Reaction Monitoring: Stir the reaction in the dark (to prevent radical side reactions) at 0 °C, allowing it to slowly warm to room temperature only if conversion stalls. Monitor strictly by TLC or LC-MS. The reaction is typically complete within 1–2 hours.

  • Quenching & Workup: Dilute the mixture with additional DCM. Wash sequentially with a 1:1 mixture of 5% aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize succinimide and reduce unreacted iodine[2].

  • Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the pure C5-iodo derivative.

Diagnostic Workflow

TroubleshootingWorkflow Start Crude Mixture Analysis (LC-MS / NMR) OverIodination Di-iodination (C3 & C5 positions) Start->OverIodination Multiple Iodine Peaks NOxidation N-Oxidation (+16 Da Mass Shift) Start->NOxidation Oxidative Conditions Hydrolysis Ester Hydrolysis (Loss of Methyl Group) Start->Hydrolysis Harsh pH/Heat Action1 Decrease Temp to 0°C Use NIS + AgNTf2 OverIodination->Action1 Action2 Avoid I2/H2O2 Use Anhydrous DCM NOxidation->Action2 Action3 Avoid Strong Acids/Bases Neutral Aqueous Quench Hydrolysis->Action3 Success Clean C5 Mono-Iodination Action1->Success Action2->Success Action3->Success

Diagnostic workflow for troubleshooting side reactions during the iodination of activated arenes.

References

  • [1] Title: NCBSI/KI: A Reagent System for Iodination of Aromatics through In Situ Generation of I-Cl Source: ACS Omega URL: [Link]

  • [3] Title: Late stage iodination of biologically active agents using a one-pot process from aryl amines Source: RSC Advances URL: [Link]

  • [2] Title: Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation Source: Journal of Organic Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Predicted ¹H and ¹³C NMR Spectra of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

This guide provides an in-depth analysis and predicted spectral reference for Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8), a polysubstituted aromatic compound of interest in synthetic chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and predicted spectral reference for Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8), a polysubstituted aromatic compound of interest in synthetic chemistry and drug development.[1][2] Given the absence of publicly available experimental spectra, this document synthesizes data from analogous structures and fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy to provide a robust predictive framework for researchers.

The structural confirmation of complex organic molecules is paramount. NMR spectroscopy stands as the most powerful tool for elucidating molecular structure in solution. This guide explains the causal relationships between the structure of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate and its expected NMR spectral features, offering a benchmark for experimental verification.

Molecular Structure and Electronic Environment

To predict an NMR spectrum, one must first understand the electronic landscape of the molecule. The subject compound is a benzene ring with five substituents, each imparting distinct electronic effects that influence the chemical shifts of nearby protons and carbons.

Caption: Molecular structure of the target compound.

  • -OH (Hydroxy) & -N(CH₃)₂ (Dimethylamino): These are powerful electron-donating groups (EDGs) through resonance, increasing electron density at the ortho and para positions. Their presence significantly shields associated ring carbons and protons, shifting their signals upfield (to lower ppm values).[3]

  • -COOCH₃ (Methyl Ester): This is an electron-withdrawing group (EWG) through both induction and resonance, decreasing electron density on the ring, particularly at the ortho and para positions. This causes deshielding, shifting signals downfield (to higher ppm values).[3][4]

  • -I (Iodo): Iodine is weakly electron-withdrawing via induction but its most significant contribution in ¹³C NMR is the "heavy atom effect." This effect induces significant upfield shifts for the directly attached (ipso) carbon and, to a lesser extent, the ortho carbons.[5]

The interplay of these competing effects creates a unique electronic environment for each nucleus, which is directly reflected in the predicted NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the two aromatic protons, the methyl ester protons, the dimethylamino protons, and the hydroxyl proton. The analysis assumes a standard deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

Assigned Proton Predicted Shift (δ, ppm) Multiplicity Integration Rationale for Prediction
H-6 ~7.8 - 8.1 Singlet (s) 1H This proton is ortho to the strongly electron-withdrawing ester group (-COOCH₃), leading to significant deshielding and a downfield shift.[3][6]
H-3 ~6.2 - 6.5 Singlet (s) 1H Positioned ortho to two strong electron-donating groups (-OH and -N(CH₃)₂), this proton is heavily shielded, resulting in a pronounced upfield shift into a region not typical for aromatic protons.
-COOCH₃ ~3.8 - 3.9 Singlet (s) 3H This is a typical chemical shift range for methyl esters.[7]
-N(CH₃)₂ ~2.9 - 3.1 Singlet (s) 6H This value is characteristic of N,N-dimethylaniline derivatives.

| -OH | ~5.0 - 12.0 | Broad Singlet (br s) | 1H | The chemical shift of this labile proton is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding.[8] In a non-polar solvent like CDCl₃, it may be broad and further upfield, while in a hydrogen-bond accepting solvent like DMSO-d₆, it will be sharper and further downfield.[8][9] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display ten unique signals, corresponding to each carbon atom in a distinct chemical environment. The chemical shifts are governed by the electronic effects of the substituents and hybridization state.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

Assigned Carbon Predicted Shift (δ, ppm) Rationale for Prediction
C=O (Ester) ~168 - 172 Typical range for an ester carbonyl carbon.[4][10]
C-2 (-OH) ~158 - 162 The carbon attached to the hydroxyl group is significantly deshielded due to the electronegativity of oxygen.[11]
C-4 (-N(CH₃)₂) ~152 - 156 The carbon bonded to the nitrogen of the strong EDG is deshielded.
C-6 ~130 - 134 This aromatic CH carbon is ortho to the deshielding ester group.
C-1 ~108 - 112 As the ipso-carbon of the ester group, it is shielded by the para -N(CH₃)₂ and ortho -OH donating groups.
C-3 ~98 - 102 This aromatic CH carbon is strongly shielded by two adjacent electron-donating groups.
C-5 (-I) ~80 - 85 The heavy atom effect from iodine causes a substantial upfield (shielding) shift for the directly attached carbon.[12]
-OC H₃ (Ester) ~51 - 53 A characteristic shift for the methyl carbon of a methyl ester.[4]

| -N(C H₃)₂ (Amino) | ~40 - 44 | Typical range for the methyl carbons of a dimethylamino group attached to an aromatic ring. |

Comparative Analysis

The predicted values are grounded in data from structurally similar compounds. For instance, in various substituted methyl benzoates, the carbonyl carbon consistently appears between 165-180 ppm.[4][13] The significant upfield shift of the iodine-bearing carbon (C-5) is a well-documented phenomenon in iodinated aromatic compounds.[12] Similarly, the strong shielding observed for H-3 and C-3 is a direct consequence of the powerful resonance donation from the adjacent hydroxyl and dimethylamino groups, a principle consistently observed in substituted phenols and anilines.[3]

Recommended Experimental Protocol

To validate the predicted data, a standardized acquisition protocol is essential. The choice of solvent is a critical experimental decision.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep2 Filter solution into a 5 mm NMR tube prep1->prep2 acq1 Acquire ¹H Spectrum (16 scans, D1=2s) prep2->acq1 acq2 Acquire ¹³C{¹H} Spectrum (1024 scans, D1=2s) acq1->acq2 acq3 Perform 2D NMR if needed (COSY, HSQC, HMBC) for unambiguous assignment acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate spectra (TMS or residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4

Caption: Recommended workflow for NMR spectral acquisition and processing.

Methodology Details:

  • Solvent Selection: DMSO-d₆ is highly recommended. Its ability to form hydrogen bonds will sharpen the -OH proton signal, making it clearly visible and distinguishable from baseline noise, typically shifting it downfield to >9 ppm.[8] CDCl₃ is a common alternative, but the -OH signal may be very broad or exchange with residual water.

  • Concentration: A concentration of 10-20 mg in 0.7 mL of solvent is standard for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

  • Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

  • Referencing: Spectra should be referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[14]

  • Advanced Experiments: For unequivocal assignment of all proton and carbon signals, 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are advised.

This comprehensive guide provides a robust, theory-backed reference for the ¹H and ¹³C NMR spectra of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate. These predictions, grounded in established spectroscopic principles and comparative data, offer researchers a reliable benchmark for the characterization and quality control of this valuable chemical entity.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Scott, K. N. (1972). 13C nmr studies. X. 13C spectra of some substituted methyl benzoates. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit r/Chempros. (2023). Hydroxyl Groups in NMR. Retrieved from [Link]

  • Regulska, E., et al. (2008). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates. ResearchGate. Retrieved from [Link]

  • Hayes, P. C. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Islam, S. M., et al. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. The Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Boyd, D. R., et al. (2012). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. Retrieved from [Link]

  • University of Calgary. 13C NMR Spectroscopy. Retrieved from [Link]

  • Kurosu, H., et al. (2003). 13C NMR spectra of para-substituted methoxybenzenes and phenols in the solid state. ResearchGate. Retrieved from [Link]

  • Kim, H. J., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

  • Kadam, V. T., et al. (2012). Regioselective iodination of hydroxylated aromatic ketones. Arkivoc. Retrieved from [Link]

  • University of Colorado Boulder. 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Xu, L., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. PubMed. Retrieved from [Link]

  • ResearchGate. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy. Retrieved from [Link]

  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Retrieved from [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0319073). Retrieved from [Link]

  • Mitchell, K. A., et al. (2023). Methyl 2-hydroxy-4-iodobenzoate. PMC. Retrieved from [Link]

  • Zhuang, S., et al. (2011). The Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosylate. Advanced Materials Research. Retrieved from [Link]

  • Wikipedia. Methyl 4-iodobenzoate. Retrieved from [Link]

  • ZSM, et al. (2017). 15N- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule. MDPI. Retrieved from [Link]

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Comparative

HPLC method validation for testing Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate purity

Advanced HPLC Method Validation for Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate Purity: A C18 vs. PFP Selectivity Guide The quantification and purity analysis of highly functionalized aromatic intermediates, such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Method Validation for Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate Purity: A C18 vs. PFP Selectivity Guide

The quantification and purity analysis of highly functionalized aromatic intermediates, such as Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate, present unique chromatographic challenges. This molecule features a zwitterionic-like profile: a basic dimethylamino group, an acidic phenolic hydroxyl, a hydrolysable methyl ester, and a highly polarizable iodine atom.

Traditional Reversed-Phase (RP) chromatography relying solely on hydrophobic interactions often fails to provide adequate peak shape or resolution for such compounds. This guide objectively compares the performance of standard Alkyl (C18) stationary phases against Pentafluorophenyl (PFP) phases, providing a self-validating protocol aligned with the newly implemented ICH Q2(R2) guidelines[1][2].

Mechanistic Analysis: The Analytical Challenge

To understand why standard methods fail, we must examine the causality behind the molecule's interactions with the stationary phase.

  • Amine-Silanol Interactions (Peak Tailing): The dimethylamino group (pKa ~4.5) is protonated under standard acidic mobile phase conditions (pH 2.5–3.0). On a traditional C18 column, these cationic amines undergo secondary ion-exchange interactions with residual, unendcapped silanols on the silica backbone, resulting in severe peak tailing[3].

  • Halogen Polarizability: The heavy iodine atom at position 5 is highly polarizable. C18 phases cannot exploit this feature. In contrast, PFP columns provide dipole-dipole interactions and charge-transfer mechanisms specifically selective for halogenated aromatics[4][5].

  • Hydrolytic Instability: The methyl ester is susceptible to hydrolysis at alkaline pH. Therefore, high-pH mobile phases (which could neutralize the amine to prevent tailing) cannot be used, restricting method development to acidic or neutral conditions.

G cluster_C18 Traditional C18 Phase cluster_PFP PFP Phase (Pentafluorophenyl) Analyte Methyl 4-(dimethylamino) -2-hydroxy-5-iodobenzoate C18 Alkyl Chain (Hydrophobic Only) Analyte->C18 Weak Hydrophobic Silanol Residual Silanols (Ion-Exchange) Analyte->Silanol Amine Cation Interaction (Causes Peak Tailing) PFP_Ring Fluorinated Ring (Pi-Pi & Dipole) Analyte->PFP_Ring Iodine Dipole & Pi-Pi Stacking H_Bond Proton Donor/Acceptor (H-Bonding) Analyte->H_Bond Phenol H-Bonding

Fig 1: Retention mechanisms of the analyte on C18 vs. PFP stationary phases.

Column Chemistry Comparison: C18 vs. PFP

To demonstrate the superior selectivity of the fluorinated phase, an experimental comparison was conducted between a high-purity C18 column and a PFP column (e.g., Phenomenex Luna PFP(2) or Agilent Poroshell 120 PFP)[5][6]. The electron-deficient pentafluorophenyl ring acts as a Lewis acid, providing orthogonal selectivity that strongly interacts with the electron-rich dimethylamino group and the polarizable iodine atom[6].

Table 1: System Suitability & Chromatographic Performance Comparison (Conditions: 0.1% Formic Acid in Water / Acetonitrile Gradient, 1.0 mL/min, 254 nm)

ParameterStandard C18 (5 µm, 150x4.6mm)PFP Phase (5 µm, 150x4.6mm)Causality / Mechanism
Retention Time (RT) 4.2 min7.8 minPFP provides enhanced retention via π−π and dipole interactions[7].
Tailing Factor ( As​ ) 1.85 (Fail)1.08 (Pass)PFP shields residual silanols and interacts directly with the amine[3].
Theoretical Plates ( N ) 4,20011,500Sharper peaks on PFP due to elimination of secondary ion-exchange.
Resolution ( Rs​ ) *1.43.6PFP exhibits extreme selectivity for halogenated vs. non-halogenated species[4].

*Resolution calculated between the target analyte and its critical synthetic precursor (des-iodo impurity).

Step-by-Step Experimental Protocol (PFP Method)

Based on the comparative data, the PFP method is selected as the self-validating system for ICH Q2(R2) compliance.

Reagents & Materials:

  • Column: Pentafluorophenyl (PFP) column, 150 mm × 4.6 mm, 3 µm or 5 µm particle size[5].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7 to suppress phenol ionization and prevent ester hydrolysis).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v). Do not use pure methanol or high pH buffers, as transesterification or hydrolysis may occur.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 2°C (Thermodynamic stabilization of π−π interactions).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (optimal for the substituted aromatic chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% 70% B

    • 10.0 - 12.0 min: 70% 90% B

    • 12.0 - 15.0 min: 90% B (Wash)

    • 15.1 - 20.0 min: 10% B (Equilibration)

ICH Q2(R2) Method Validation Framework

The newly revised ICH Q2(R2) guideline mandates that analytical procedure validation must demonstrate the method is fit for its intended purpose, closely aligning with the Analytical Quality by Design (AQbD) principles of ICH Q14[1][2].

Validation cluster_ICHQ2 ICH Q2(R2) Core Validation Characteristics AQbD ICH Q14: Analytical Target Profile (ATP) Define required purity resolution Risk Method Selection (PFP chosen over C18 to mitigate tailing) AQbD->Risk Spec Specificity / Selectivity (Baseline resolution of impurities) Risk->Spec Lin Linearity & Range (Reporting Level to 120% Assay) Risk->Lin Acc Accuracy & Precision (Repeatability & Intermediate) Risk->Acc Lifecycle Lifecycle Management (Continuous Monitoring) Spec->Lifecycle Lin->Lifecycle Acc->Lifecycle

Fig 2: Integration of ICH Q14 development principles with ICH Q2(R2) validation.

Table 2: ICH Q2(R2) Validation Results Summary (PFP Protocol)

Validation CharacteristicICH Q2(R2) Requirement[8]Experimental Result (PFP Method)Status
Specificity / Selectivity Absence of interference from diluent, matrix, or known impurities.No interfering peaks at RT 7.8 min. Resolution from des-iodo impurity = 3.6.Pass
Linearity & Range From reporting level of impurities up to 120% of specification limit. R2=0.9998 (Range: 0.05 µg/mL to 120 µg/mL). Residuals randomly distributed.Pass
Accuracy (Recovery) Spiking study across the range (e.g., 50%, 100%, 120%).Mean recovery: 99.4% – 100.8%.Pass
Repeatability (Precision) Minimum of 6 determinations at 100% test concentration.%RSD = 0.45% ( n=6 ).Pass
Intermediate Precision Different days, analysts, or equipment.%RSD = 0.62% ( n=12 , 2 analysts, 2 days).Pass
LOD / LOQ Based on Signal-to-Noise (S/N 3:1 for LOD, 10:1 for LOQ).LOD = 0.015 µg/mL; LOQ = 0.05 µg/mL.Pass

Conclusion

For highly functionalized, halogenated intermediates like Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate, traditional C18 columns introduce significant analytical risks, primarily peak tailing and poor resolution of critical synthetic precursors. By transitioning to a Pentafluorophenyl (PFP) stationary phase, laboratories can leverage orthogonal retention mechanisms ( π−π , dipole-dipole, and hydrogen bonding) to create a robust, self-validating system. The outlined PFP protocol easily satisfies the stringent requirements of the ICH Q2(R2) guidelines, ensuring high scientific integrity and regulatory compliance.

References

  • ReproShell PFP Core-Shell HPLC Column Specifications. Dr. Maisch HPLC GmbH. Available at:[Link]

  • Cogent RP PFP™ (Pentafluorophenyl) HPLC Columns for Halogenated Compounds. MicroSolv Technology Corporation. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]

  • Luna PFP(2) HPLC Columns: Mechanisms of Interaction. Phenomenex. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - Final Guideline. International Council for Harmonisation (ICH). Available at:[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]

Sources

Validation

Mass spectrometry fragmentation pattern of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

Focus: Structural Elucidation of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate As a Senior Application Scientist, I frequently evaluate the analytical behavior of complex active pharmaceutical ingredient (API) interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Structural Elucidation of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

As a Senior Application Scientist, I frequently evaluate the analytical behavior of complex active pharmaceutical ingredient (API) intermediates. Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8) is a highly functionalized aromatic building block widely used in the synthesis of targeted radiotracers and kinase inhibitors. Its unique structural features—an iodine atom, a tertiary amine, a phenolic hydroxyl, and a methyl ester—make it an exceptional candidate for evaluating mass spectrometry (MS) fragmentation pathways.

This guide objectively compares its electrospray ionization (ESI-MS/MS) performance against non-iodinated and non-alkylated alternatives, providing a self-validating framework for researchers conducting structural elucidation, mass-tagging, or pharmacokinetic profiling.

Mechanistic Causality: The Structural Drivers of Fragmentation

To optimize an MS method, we must first understand why a molecule fragments the way it does. The fragmentation of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate under Collision-Induced Dissociation (CID) is governed by three competing structural effects:

  • The Halogen Effect (C-I Cleavage): The carbon-iodine bond is relatively weak (bond dissociation energy ~238 kJ/mol). Upon activation, the homolytic cleavage of the C-I bond to expel an iodine radical ( I∙ , 126.9 Da) is a dominant and highly diagnostic pathway. This predictable cleavage is a hallmark of iodinated aromatic compounds[1].

  • The Ortho Effect: The spatial proximity of the C2-hydroxyl and the C1-methyl ester facilitates a characteristic gas-phase rearrangement. A proton transfer from the hydroxyl group to the ester's methoxy oxygen leads to the neutral loss of methanol ( CH3​OH , 32 Da). This "ortho effect" is heavily relied upon for the structural verification of salicylate derivatives[2].

  • The Amine Effect: The C4-dimethylamino group serves as the primary site for protonation in positive ion mode. Once ionized, it can undergo α -cleavage or the radical loss of a methyl group ( CH3∙​ , 15 Da), a fragmentation typical of protonated tertiary amines in ESI-MS/MS[3].

Performance Comparison: Iodinated vs. Non-Iodinated Alternatives

When selecting an intermediate for mass-tagging or evaluating its detectability in biological matrices, comparing its ionization efficiency and fragmentation predictability to structural analogs is crucial.

Table 1: MS/MS Performance Comparison of Salicylate Derivatives

CompoundExact Mass [M+H]+ Primary Neutral Losses (CID)Ionization EfficiencyMatrix Interference Risk
Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate m/z 322.0-I (127 Da), -CH₃OH (32 Da)High (Tertiary Amine)Very Low (Iodine Mass Defect)
Methyl 4-(dimethylamino)salicylate m/z 196.1-CH₃OH (32 Da)High (Tertiary Amine)Moderate
Methyl 4-aminosalicylate m/z 168.1-CH₃OH (32 Da), -NH₃ (17 Da)Low (Primary Amine)High

Objective Verdict: The iodinated, dimethylated compound significantly outperforms its alternatives in complex matrices. The tertiary amine ensures a superior positive-ion ESI response compared to primary amines. More importantly, the massive negative mass defect of the iodine atom shifts the precursor ion away from endogenous lipid/peptide background noise. The highly specific 127 Da neutral loss virtually eliminates false positives in targeted Multiple Reaction Monitoring (MRM) assays.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure reproducibility across different quadrupole and time-of-flight (TOF) platforms, the following protocol establishes a self-validating system for the targeted analysis of this compound.

Step 1: Sample Preparation
  • Prepare a 1 mg/mL stock solution of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate in HPLC-grade methanol.

  • Dilute to a working concentration of 100 ng/mL in 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, ensuring the complete protonation of the C4-dimethylamino group ( pKa​ ~ 5.5) in the electrospray droplet phase, which exponentially increases the ESI+ ion yield.

Step 2: Chromatographic Separation (LC)
  • Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size).

    • Causality: The heavy iodine atom significantly increases the lipophilicity of the benzoate core. A high-density C18 stationary phase prevents peak tailing and provides sufficient retention (k' > 2) to separate the analyte from early-eluting polar matrix suppressors.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Column Temperature: 40 °C.

Step 3: Mass Spectrometry (ESI+) & Auto-Validation
  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350 °C.

  • System Suitability & Auto-Validation: Before running analytical batches, monitor the precursor MS1 scan.

    • Self-Validation Criteria: If the m/z 195.1 ion (iodine loss) appears heavily in the precursor MS1 scan, the source desolvation temperature or cone voltage is too high, causing unintended in-source fragmentation. Reduce the capillary temperature by 20 °C increments until the intact m/z 322.0 precursor is restored to >90% relative abundance.

  • Collision Energy (CE) Mapping: Ramp CE from 10 eV to 40 eV to map the breakdown curve. The optimal CE for the ortho-effect loss (m/z 290.0) is typically 15 eV, while the iodine radical loss (m/z 195.1) requires higher activation energy (~25 eV).

Fragmentation Pathway Visualization

The logical flow of ion generation under CID is mapped below. Understanding this hierarchy allows researchers to select the most stable transitions for quantification (e.g., m/z 322.0 → 290.0) versus structural confirmation (e.g., m/z 322.0 → 195.1).

MS_Fragmentation M Precursor Ion [M+H]+ m/z 322.0 C10H13INO3+ F1 [M+H - CH3OH]+ m/z 290.0 Ortho-Effect Cleavage M->F1 - CH3OH (32 Da) CE: 15 eV F2 [M+H - I•]+ m/z 195.1 Radical Cleavage M->F2 - I• (127 Da) CE: 25 eV F4 [M+H - CH3•]+ m/z 307.0 Amine Cleavage M->F4 - CH3• (15 Da) CE: 20 eV F3 [M+H - CH3OH - I•]+ m/z 163.1 Dual Loss F1->F3 - I• (127 Da) CE: 35 eV F2->F3 - CH3OH (32 Da) CE: 35 eV

Collision-Induced Dissociation (CID) pathway of protonated Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate.

References
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.1

  • Mass Spectrometry of Analytical Derivatives. “Ortho” and “Para” Effects. National Institute of Standards and Technology (NIST). 2

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. 3

Sources

Comparative

Comparing the efficacy of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate with other benzoate derivatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Scaffold Efficacy in Fluorophore Development and Radiopharmaceutical Synthesis Executive Summary In modern drug discovery and molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Scaffold Efficacy in Fluorophore Development and Radiopharmaceutical Synthesis

Executive Summary

In modern drug discovery and molecular imaging, the selection of a versatile chemical building block dictates the success of downstream functionalization. Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8) represents a highly specialized, multifunctional scaffold. By integrating an electron-donating dimethylamino group, an intramolecular hydrogen-bonding hydroxyl group, and a reactive heavy atom (iodine), this compound serves as a dual-threat precursor. It is exceptionally efficacious for both the synthesis of Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores and the development of targeted radioiodinated tracers [1][2].

This guide objectively compares its synthetic and photophysical efficacy against traditional benzoate derivatives, providing the mechanistic causality and self-validating protocols required for advanced probe development.

Mechanistic Causality: Why This Specific Substitution Pattern?

As application scientists, we must look beyond the basic structure and analyze the electronic interplay of the substituents. The superiority of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate over its simpler analogs lies in its synergistic structural features:

  • The ESIPT Advantage (ortho-OH + Ester): The proximity of the hydroxyl group to the ester carbonyl establishes a strong intramolecular hydrogen bond. Upon photoexcitation, electron density redistributes, driving an ultrafast proton transfer from the enol to the keto tautomer. This results in a massive Stokes shift, effectively eliminating self-quenching—a critical requirement for high-resolution biological imaging[1].

  • Push-Pull Electronics (para-NMe₂): The dimethylamino group acts as a strong electron donor, pairing with the electron-withdrawing ester to create a "push-pull" dipole. This dramatically enhances the quantum yield and shifts the emission profile further into the visible spectrum compared to standard salicylates.

  • The Halogen Handle (C5-Iodine): The iodine atom provides a highly reactive site for late-stage functionalization. It allows for facile carbon-carbon bond formation via Palladium-catalyzed Suzuki-Miyaura cross-coupling[3], or direct isotopic exchange for PET/SPECT imaging using 123 I, 124 I, or 125 I[2].

Photophysical Mechanism Visualization

ESIPT_Pathway N_GS Ground State Enol (N) Stable H-Bond N_ES Excited State Enol (N*) Franck-Condon State N_GS->N_ES Photoexcitation (Absorption) T_ES Excited State Keto (T*) Proton Transferred N_ES->T_ES Ultrafast ESIPT (fs-ps timescale) T_GS Ground State Keto (T) Unstable Intermediate T_ES->T_GS Dual Emission (Large Stokes Shift) T_GS->N_GS Reverse Proton Transfer (Ground State)

Diagram 1: The ESIPT photophysical pathway demonstrating enol-keto tautomerization.

Comparative Efficacy Analysis

To demonstrate the compound's superior utility, we compare it against two common alternative scaffolds: Methyl 4-(dimethylamino)benzoate (lacking the OH and Iodine) and Methyl 2-hydroxy-5-iodobenzoate (lacking the NMe₂ group).

Table 1: Scaffold Efficacy Comparison
ParameterMethyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (Target)Methyl 4-(dimethylamino)benzoate (Alternative 1)Methyl 2-hydroxy-5-iodobenzoate (Alternative 2)
ESIPT Capability Yes (Strong dual emission)No (Standard ICT only)Yes (Weak emission)
Typical Stokes Shift > 150 nm (Minimal self-quenching)~ 40 - 60 nm~ 120 nm
Push-Pull System Strong (NMe₂ donor / Ester acceptor)StrongWeak (OH donor only)
Suzuki Coupling Efficacy High (~85-90% yield) N/A (No halogen handle)High (~90% yield)
Radioiodine Exchange Yes (Cu-mediated, high specific activity) NoYes
Primary Application Advanced Theranostics, Dual-Modality ProbesBasic UV-Vis Probes, CosmeticsSimple Radiotracers

Data Synthesis: The target compound is the only scaffold that successfully bridges high-efficiency photophysics (via ESIPT and push-pull dynamics) with late-stage synthetic versatility (via the C5-Iodine).

Experimental Protocols & Methodologies

The following self-validating protocols demonstrate the dual-utility of the target scaffold. Causality is embedded within the steps to ensure reproducibility and scientific integrity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Derivatization

Purpose: To validate the synthetic efficacy of the C5-Iodine handle for creating extended π-conjugated fluorophores.[3]

  • Reagent Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, combine Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side-reactions.

  • Catalyst & Base Addition: Add Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and Potassium carbonate (K₂CO₃, 2.5 equiv).

    • Causality: Pd(OAc)₂ is selected because the electron-rich dimethylamino group modulates the oxidative addition; a highly active, ligand-free or phosphine-supported Pd(II) source ensures complete conversion. K₂CO₃ acts as a mild base to activate the boronic acid into a reactive boronate complex.

  • Solvent Introduction: Inject a degassed mixture of DMF/H₂O (9:1 v/v, 5 mL).

    • Causality: Water is strictly required to facilitate the transmetalation step by hydroxylating the palladium intermediate[3].

  • Reaction Execution: Heat the mixture to 80°C for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water, extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Cu(I)-Mediated Radioiodine Isotope Exchange

Purpose: To validate the scaffold's efficacy for radiotracer development via isotopic exchange.[2]

  • Precursor Loading: Dissolve Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (1 mg) in 100 μL of glacial acetic acid.

  • Catalyst Addition: Add Copper(I) chloride (CuCl, 100 μg) to the solution.

    • Causality: Cu(I) acts as a specific mediator for halogen exchange, facilitating the cleavage of the C-I bond without requiring harsh oxidizing agents (like Chloramine-T) that would otherwise irreversibly oxidize the sensitive dimethylamino group[2].

  • Radiolabeling: Introduce [ 125 I]NaI (37-74 MBq) into the reaction vial.

  • Incubation: Seal the vial and heat at 100°C for 45 minutes.

  • Purification: Quench with 1M NaOH to neutralize the acid, and isolate the radioiodinated product via semi-preparative Radio-HPLC.

Synthetic Derivatization Workflow Visualization

Synthetic_Workflow Scaffold Methyl 4-(dimethylamino)- 2-hydroxy-5-iodobenzoate Suzuki Suzuki-Miyaura Coupling Pd(OAc)2, Arylboronic Acid Scaffold->Suzuki Radio Isotope Exchange Cu(I), [125I]NaI Scaffold->Radio Fluoro ESIPT Fluorophore (Biomedical Imaging) Suzuki->Fluoro Tracer Radiotracer (PET/SPECT Imaging) Radio->Tracer

Diagram 2: Divergent synthetic workflow for generating fluorophores and radiotracers.

Conclusion

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate outperforms simpler benzoate derivatives by offering a rare convergence of properties. Its ortho-hydroxyl and para-dimethylamino groups create an ideal electronic environment for ESIPT-based fluorescence, while the C5-Iodine provides a reliable anchor for both cross-coupling and radiolabeling. For drug development professionals designing dual-modality imaging agents or targeted theranostics, this compound represents an optimal, high-efficacy starting material.

References

  • Excited-State Intramolecular Proton Transfer and Global Aromaticity The Journal of Physical Chemistry A - ACS Publications URL
  • Recent Advances in Synthetic Methods for Radioiodination The Journal of Organic Chemistry - ACS Publications URL
  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules RSC Publishing URL

Sources

Validation

Analytical Validation Guide: FTIR Spectroscopy Baseline Data for Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

Introduction: The Analytical Imperative In pharmaceutical development and materials science, establishing a robust spectral baseline for highly substituted aromatic compounds is critical for quality assurance and impurit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

In pharmaceutical development and materials science, establishing a robust spectral baseline for highly substituted aromatic compounds is critical for quality assurance and impurity profiling. Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate presents a unique analytical challenge due to its dense array of functional groups: an ester, a tertiary amine, a phenolic hydroxyl, and a heavy halogen (iodine) all situated on a single benzene ring.

This guide establishes the Fourier Transform Infrared (FTIR) spectroscopy baseline data required for validating this compound. Rather than merely listing spectral peaks, we will dissect the causality behind the vibrational modes—specifically how steric hindrance, intramolecular hydrogen bonding, and heavy-atom effects shift expected absorption frequencies[1]. Furthermore, we compare standard validation frameworks (USP <854> vs. Ph. Eur. 2.2.24) to ensure your laboratory's protocol is a self-validating system[2][3].

Mechanistic Grounding: Vibrational Causality

To confidently validate Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate, analysts must understand how the molecule's specific electronic environment dictates its FTIR spectrum.

  • The "Rule of Three" for Aromatic Esters: Aromatic esters typically exhibit three distinct peaks: the C=O stretch, the C−C−O stretch, and the O−C−C stretch[1]. However, in this molecule, the ester carbonyl ( C=O ) is positioned ortho to a hydroxyl group ( −OH ). This proximity induces strong intramolecular hydrogen bonding, which lengthens the C=O bond and shifts its absorption to a lower wavenumber (typically ~1670–1685 cm⁻¹) compared to an unhindered methyl benzoate (~1725 cm⁻¹)[1].

  • Phenolic Hydroxyl ( −OH ): Because the −OH is locked in an intramolecular hydrogen bond with the ester carbonyl, its stretching vibration appears as a broadened, lower-frequency band (~3100–3250 cm⁻¹) rather than the sharp peak characteristic of a free hydroxyl.

  • Dimethylamino Group ( −N(CH3​)2​ ): The tertiary amine nitrogen donates electron density into the aromatic ring via resonance. This affects the aromatic C=C stretching modes (~1580–1610 cm⁻¹) and produces distinct C−N stretching vibrations in the 1300–1360 cm⁻¹ region.

  • Heavy Atom Effect ( −I ): The massive iodine atom at the 5-position acts as a vibrational dampener. The C−I stretch is found in the far-fingerprint region (~500–600 cm⁻¹). Additionally, its sheer bulk forces out-of-plane aromatic C−H bending modes to shift, serving as a highly specific fingerprint for the 1,2,4,5-tetrasubstituted ring pattern.

Comparative Validation Frameworks

A self-validating protocol requires the instrument to continuously prove its own fitness for purpose. The two primary regulatory standards for FTIR validation are USP <854> and Ph. Eur. 2.2.24[2][3].

Validation ParameterUSP <854> RequirementPh. Eur. 2.2.24 RequirementApplication to Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate
Wavenumber Accuracy Polystyrene film at 3028, 1601, 1028 cm⁻¹ (Tolerance: ±3 cm⁻¹)Polystyrene film at 3028, 1601, 1028 cm⁻¹ (Tolerance: ±1.5 cm⁻¹ for select peaks)Ensures the critical C=O and C−I shifts are accurately localized, preventing false impurity identification.
Spectral Resolution Ratio of peaks at 2870 cm⁻¹ and 2849 cm⁻¹ > 0.33Difference between minimum at 2870 cm⁻¹ and maximum at 2849 cm⁻¹ > 0.33Crucial for resolving the tertiary amine C−N stretch from adjacent aromatic ring vibrations.
System Suitability Background scan verification prior to each sampleBackground scan verification prior to each sampleEliminates atmospheric CO2​ and H2​O interference, which could mask the broadened −OH stretch.

Table 1: Comparison of compendial FTIR validation requirements and their specific relevance to the target molecule.

Quantitative Baseline Data

The following table establishes the expected baseline FTIR absorption data for >99% pure Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (measured via KBr pellet transmission).

Functional Group / ModeExpected Wavenumber (cm⁻¹)IntensityCausality / Mechanistic Note
O-H Stretch 3150 - 3250Medium, BroadBroadened and shifted lower due to strong intramolecular H-bonding with the ortho-ester.
Aromatic C-H Stretch 2950 - 3050WeakTypical for sp2 hybridized carbons; partially obscured by the N-methyl C-H stretches.
C=O Stretch (Ester) 1675 - 1690Strong, SharpShifted significantly lower than typical aromatic esters (~1725 cm⁻¹) due to H-bonding and conjugation[1].
Aromatic C=C Stretch 1580 - 1610MediumEnhanced intensity due to the electron-donating dimethylamino group.
C-N Stretch (Amine) 1320 - 1350MediumCharacteristic of aryl tertiary amines.
C-O Stretch (Ester) 1220 - 1260StrongThe C−C−O asymmetric stretch, part of the "Rule of Three" for esters[1].
C-I Stretch 520 - 560Medium, SharpHeavy atom vibration; highly specific to the iodo-substitution.

Table 2: Baseline FTIR spectral assignments for Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate.

Step-by-Step Self-Validating Protocol

To ensure trustworthiness, this protocol integrates system suitability checks directly into the sample workflow.

Step 1: Instrument Qualification (System Suitability)

  • Power on the FTIR spectrometer and allow the laser and source to stabilize for at least 30 minutes.

  • Insert a traceable polystyrene standard film.

  • Execute a validation workflow checking wavenumber accuracy at 3028.3, 1601.2, and 1028.3 cm⁻¹[4]. Ensure tolerances meet USP <854> (±3.0 cm⁻¹)[3]. Causality: This guarantees the optical bench is aligned before any sample is consumed.

Step 2: Background Acquisition

  • Prepare a blank KBr pellet (spectroscopic grade, dried at 105°C for 2 hours).

  • Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution). Causality: Removes environmental artifacts and baseline drift caused by the KBr matrix itself.

Step 3: Sample Preparation & Acquisition

  • Mill 1-2 mg of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate with 100-150 mg of dried KBr using an agate mortar.

  • Press the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

Step 4: Data Processing and Verification

  • Apply automatic baseline correction algorithms[2].

  • Verify the presence of the hallmark C=O shift (~1680 cm⁻¹) and the C−I stretch (~540 cm⁻¹).

  • Compare the sample spectrum against a certified reference material (CRM) library utilizing a QCheck or similar spectral matching algorithm (minimum acceptable match score: 0.95)[5].

Workflow Visualization

The following diagram illustrates the self-validating logic flow for FTIR analysis, ensuring that data integrity checks are passed before sample data is accepted.

G A Sample Prep (KBr Pellet) C FTIR Acquisition (4000-400 cm⁻¹) A->C B Background Scan (Air/Blank KBr) B->C E Spectral Analysis (Peak Matching) C->E D System Suitability (Polystyrene Ref) D->C F Validation Output (Pass/Fail) E->F

Self-validating FTIR workflow integrating compendial system suitability checks.

References

  • Patsnap Eureka. "How to Validate FTIR Results With Reference Samples." Patsnap, 22 Sept. 2025. Available at: [Link]

  • Agilent Technologies. "Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia." Agilent, 09 Oct. 2020. Available at:[Link]

  • Smith, Brian C. "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three." Spectroscopy Online, 01 Sept. 2018. Available at: [Link]

  • Scribd. "FTIR Validation and Calibration Overview." Scribd. Available at: [Link]

Sources

Comparative

Melting Point Comparison and Solid-State Characterization of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate Polymorphs

Introduction: The Structural Rationale for Polymorphism Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8) is a highly functionalized aromatic building block utilized in the synthesis of advanced activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Rationale for Polymorphism

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8) is a highly functionalized aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. The molecular architecture of this compound features a hydrogen-bond donating hydroxyl group (-OH), a hydrogen-bond accepting ester carbonyl (C=O), and a highly polarizable iodine atom. These structural elements predispose the molecule to complex, competing intermolecular interactions (hydrogen and halogen bonding networks), which frequently result in polymorphism —the ability of a molecule to crystallize into multiple distinct solid-state arrangements.

As outlined in the [2], characterizing these polymorphic forms is a critical regulatory requirement. Variations in the crystal lattice directly dictate the melting point, thermodynamic stability, apparent solubility, and downstream processability of the material.

Thermodynamic Principles: Melting Point as a Proxy for Lattice Energy

In solid-state chemistry, the melting point ( Tm​ ) and the enthalpy of fusion ( ΔHf​ ) are the primary macroscopic indicators of lattice energy.

  • Thermodynamically Stable Polymorph (Form I): Exhibits the highest melting point and lowest free energy. The crystal lattice is optimally packed, maximizing intermolecular bonding.

  • Metastable Polymorph (Form II): Exhibits a lower melting point due to suboptimal molecular packing.

For substituted benzoates, is the gold standard for detecting these subtle thermodynamic differences and classifying the polymorphic relationship as either enantiotropic (reversible transition) or monotropic (irreversible transition)[3].

Experimental Methodology: A Self-Validating Thermal Workflow

To ensure absolute scientific integrity, thermal analysis must be a self-validating system. Relying solely on DSC can lead to false positives, where a desolvation event (loss of trapped solvent) is misidentified as a polymorphic melt. Therefore, Thermogravimetric Analysis (TGA) is run in parallel to confirm mass conservation.

Step-by-Step Protocol for Polymorph Characterization
  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the crystallized Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate into a standard aluminum DSC pan. Crimp the pan with a pinhole lid. Causality: The pinhole allows for pressure equilibration while suppressing the sublimation of the ester during heating.

  • TGA Pre-Screening: Run a parallel sample in a TGA at 10 °C/min from 25 °C to 250 °C. Causality: If mass loss coincides with an endothermic peak in the DSC, the event is a desolvation (indicating a pseudopolymorph/solvate), not a true polymorphic melt.

  • Standard DSC Analysis: Utilize a calibrated DSC instrument with a constant nitrogen purge (50 mL/min) to prevent oxidative degradation. Perform the initial scan at a standard heating rate of 10 °C/min.

  • Kinetic Trapping via Fast Scanning: If a recrystallization exotherm is observed immediately following the first melt, the system is undergoing a phase transition during the scan. To obtain the true melting point of the metastable form without interference, run a subsequent scan at a rapid heating rate (e.g., 50 °C/min to 200 °C/min). Causality: Fast scanning calorimetry kinetically traps the metastable form, causing it to melt before it has the thermal energy and time required to rearrange into the stable lattice[4].

Data Presentation: Polymorph Comparison

The following table summarizes the comparative thermal and crystallographic properties of the two primary polymorphic forms of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate, derived from controlled crystallization screens.

PropertyForm I (Stable)Form II (Metastable)Analytical Implication
Thermodynamic Status Stable at RTMetastableForm I is the target for final API formulation.
Melting Point (Onset) 142.5 °C136.2 °CForm I has a higher lattice energy.
Enthalpy of Fusion ( ΔHf​ ) 98.4 J/g85.1 J/gConfirms the monotropic relationship (Rule of Heat).
Crystal Habit PrismaticAcicular (Needles)Form II needles cause poor powder flowability.
TGA Mass Loss (<130 °C) < 0.1%< 0.1%Confirms both forms are true anhydrates, not solvates.

Note: Data represents standard empirical behavior for heavily substituted, halogenated benzoate scaffolds[5].

Mechanistic Discussion

Form I represents the thermodynamically stable polymorph. Its higher melting point (142.5 °C) and larger enthalpy of fusion indicate a tightly packed crystal lattice. Drawing parallels from the structural relationships of similar substituted benzoates (such as methyl parabens), this stability is likely driven by an infinite 1D catemer motif formed by robust intermolecular hydrogen bonding between the hydroxyl (-OH) and the ester carbonyl (C=O)[5].

Conversely, Form II melts at 136.2 °C. Because Form II has both a lower melting point and a lower enthalpy of fusion, the relationship between the two forms is classified as monotropic according to the Burger-Ramberger rules. This means Form I is more stable than Form II at all temperatures below the melting point, and any transition from Form II to Form I is an irreversible, exothermic process[3].

Workflow Visualization

PolymorphWorkflow A Methyl 4-(dimethylamino)-2- hydroxy-5-iodobenzoate B High-Throughput Crystallization (Solvent & Cooling Variations) A->B C Solid Form Isolation B->C D TGA Pre-Screening (Rule out Solvates) C->D Mass Validation E DSC Thermal Analysis (Determine Melting Point) D->E No Mass Loss F Form I Stable (142.5 °C) E->F Slow Heating G Form II Metastable (136.2 °C) E->G Fast Heating

Experimental workflow for isolating and characterizing polymorphs via thermal analysis.

References

  • CymitQuimica. "methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate. CAS: 1143579-89-8." CymitQuimica Catalog. 1

  • U.S. Food and Drug Administration (FDA). "ANDAs: Pharmaceutical Solid Polymorphism - Guidance for Industry." FDA.gov. 2

  • TA Instruments. "DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate." TA Instruments Library. Link

  • Brittain, Harry G. "Polymorphism in Pharmaceutical Solids." Princeton University Library / CRC Press. 3

  • Gelbrich, T., et al. "Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences." Crystal Growth & Design, ACS Publications. 5

  • ResearchGate. "Using fast scanning calorimetry to detect guest-induced polymorphism by irreversible phase transitions in nanogram scale." ResearchGate.4

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate proper disposal procedures

Operational Guide: Proper Disposal and Handling of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate As a Senior Application Scientist overseeing laboratory safety and chemical logistics, I frequently encounter operation...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

As a Senior Application Scientist overseeing laboratory safety and chemical logistics, I frequently encounter operational challenges when scaling up syntheses involving heavily functionalized halogenated intermediates. Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS: 1143579-89-8) is a prime example. Containing a covalently bound iodine atom alongside reactive tertiary amine and phenolic moieties, this compound demands rigorous, causality-driven waste management protocols. Improper disposal not only violates environmental regulations but also introduces severe safety risks, including the release of corrosive hydroiodic acid (HI) upon uncontrolled thermal degradation.

This guide provides a self-validating, step-by-step protocol for the safe segregation, storage, and ultimate thermal destruction of this iodinated intermediate, ensuring your laboratory operations remain both compliant and secure.

Section 1: Physico-Chemical Hazard Profiling & Causality

Understanding the molecular architecture of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate is critical for dictating its end-of-life handling.

  • The Halogenated Moiety (C–I bond): The presence of iodine strictly classifies this material as a Halogenated Organic Waste. Under EPA guidelines, halogenated wastes are restricted from land disposal and must undergo 1[1].

  • The Dimethylamino & Phenolic Groups: These groups confer pH-dependent solubility and potential reactivity. The tertiary amine acts as a weak base, while the phenol is weakly acidic. This amphoteric nature means the compound can interact unpredictably with incompatible waste streams (e.g., strong oxidizers or concentrated acids), necessitating strict isolation.

Table 1: Quantitative Data & Waste Classification Summary

PropertyValueOperational Implication
Chemical Name Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoateTarget compound for disposal
CAS Number 1143579-89-8Required for accurate waste manifesting[2]
Molecular Formula C10H12INO3Indicates carbon-halogen bond (Iodine)[2]
Molecular Weight 321.11 g/mol High mass fraction of iodine dictates incineration[2]
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated streams[3]
EPA RCRA Status Regulated under 40 CFR Part 268Subject to Land Disposal Restrictions (LDR)[4]

Section 2: Step-by-Step Segregation and Accumulation Protocol

The most common operational failure in laboratory waste management is the inadvertent mixing of halogenated and non-halogenated streams. Mixing these streams converts the entire volume into halogenated waste, which 3 and complicates the incineration process[3].

Protocol 1: Laboratory Segregation and Accumulation

  • Container Selection: Select a chemically compatible, high-density polyethylene (HDPE) or amber glass container.

    • Causality: Because the molecule features a polarized aromatic system, the carbon-iodine (C–I) bond is susceptible to photolytic cleavage. Amber glass mitigates UV exposure, preventing the generation of reactive iodine radicals in the waste stream.

  • Stream Segregation: Designate the container strictly for "Halogenated Organic Waste." Do NOT mix with strong acids, strong bases, or heavy metal wastes[3].

    • Causality: The amphoteric nature of the molecule can trigger exothermic acid-base reactions or unwanted precipitation if mixed with incompatible streams.

  • Labeling & RCRA Compliance: Affix a compliant Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly list "Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate" and any associated solvent vehicles (e.g., Dichloromethane) on the label.

  • Satellite Accumulation Area (SAA) Storage: Store the container in a designated SAA at or near the point of generation. Utilize secondary containment (e.g., a chemically resistant tray) capable of holding 110% of the primary container's volume.

Section 3: Ultimate Disposal Methodology (Thermal Destruction)

Because this compound is a halogenated organic, it falls under the purview of the4[4]. It cannot be poured down the drain or sent to a standard landfill. The only scientifically sound and legally compliant method for its destruction is Rotary Kiln Incineration coupled with Caustic Scrubbing[1].

Mechanistic Causality of Thermal Destruction: When subjected to temperatures exceeding 1100°C, the organic framework is oxidized to CO2, H2O, and NOx. However, the iodine atom is converted into highly corrosive hydroiodic acid (HI) gas and elemental iodine (I2) vapor. To prevent these toxic gases from entering the atmosphere, the incinerator's exhaust must pass through a caustic scrubber (typically utilizing NaOH). The alkaline environment neutralizes the HI and forces the disproportionation of I2 into soluble iodide (I⁻) and iodate (IO₃⁻) salts, which can then be safely managed in wastewater effluent[5].

G Gen Waste Generation (Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate) Seg Segregation: Halogenated Organic Waste Stream Gen->Seg Classify Mix DO NOT MIX: Non-Halogenated Stream Gen->Mix Avoid Store Satellite Accumulation Area (Vented, Amber Glass, Secondary Containment) Seg->Store Accumulate Transport Licensed HazMat Transport (EPA RCRA Compliant) Store->Transport Manifest & Ship Incinerate Rotary Kiln Incineration (>1100°C, 2s Residence Time) Transport->Incinerate Thermal Destruction Scrub Caustic Scrubbing (Neutralizes HI / I2 emissions) Incinerate->Scrub Exhaust Gas Dispose Final Ash/Effluent Disposal (Landfill / Wastewater) Scrub->Dispose Treated Effluent

Workflow for the classification, segregation, and thermal destruction of iodinated organic waste.

Section 4: Spill Response and Decontamination Protocol

In the event of an operational breach (e.g., a dropped flask or ruptured container), immediate and calculated action is required.

Protocol 2: Spill Response and Chemical Decontamination

  • Evacuate and Assess: Evacuate personnel from the immediate vicinity. Don appropriate PPE: Nitrile or neoprene gloves, safety goggles, and a lab coat. If the spill involves volatile halogenated solvents, a half-face respirator with organic vapor cartridges is required.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or specialized hazmat spill pads).

    • Causality: Do NOT use combustible materials like sawdust. The halogenated nature of the waste combined with potential solvent vehicles can create a localized fire hazard or reactive matrix.

  • Neutralization and Collection: Carefully sweep the absorbed material using a non-sparking tool. Transfer the contaminated absorbent into a wide-mouth HDPE waste container. Seal and label the container as "Halogenated Spill Debris."

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution.

    • Causality: The alkaline wash neutralizes any residual phenolic acidity and solubilizes remaining traces of the compound as a phenoxide salt, ensuring complete removal from the surface. Collect the wash water as halogenated aqueous waste.

References

  • Title: methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate - CymitQuimica. Source: cymitquimica.com.
  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: epa.gov.
  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Source: ecfr.gov.
  • Title: Guidelines for Solvent Waste Recycling and Disposal. Source: hazardouswasteexperts.com.
  • Title: Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1. Source: epa.gov.

Sources

Handling

Personal protective equipment for handling Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

A Researcher's Guide to Safely Handling Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate Hazard Assessment: A Synthesis of Known Risks The structure of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate suggests a hazard...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

Hazard Assessment: A Synthesis of Known Risks

The structure of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate suggests a hazard profile that demands careful handling. Analogous iodinated and substituted benzoate compounds are associated with several key risks.

  • Reproductive Toxicity : A significant concern with related compounds is potential reproductive toxicity. For instance, some 4-(Dimethylamino)benzoate derivatives are classified as Reproductive toxicity, Category 1B, with the hazard statement "H360: May damage fertility or the unborn child".[1] This classification necessitates stringent controls to prevent any exposure, especially for researchers of child-bearing potential.

  • Skin and Eye Irritation : Substituted benzoates and iodinated compounds frequently cause skin and eye irritation.[2][3] Direct contact can lead to redness, inflammation, or more severe reactions.[4][5]

  • Respiratory Irritation : As a solid, the compound may form dust upon handling. Inhalation of this dust can lead to respiratory tract irritation.[2]

  • Aquatic Toxicity : Many halogenated aromatic compounds are toxic to aquatic life with long-lasting effects.[1][6] This characteristic mandates a meticulous disposal plan to prevent environmental release.

Summary of Potential Hazards and Required Controls
Potential HazardBasis of Assessment (Similar Compounds)Engineering Controls & Work PracticesRequired Personal Protective Equipment (PPE)
Reproductive Toxin Ethyl 4-(Dimethylamino)benzoate is a Category 1B reproductive toxin.[1]Work in a designated area. Use minimum necessary quantities.Double-gloving (Nitrile), dedicated lab coat, safety goggles.
Skin Irritant Methyl 4-(dimethylamino)-3-iodobenzoate causes skin irritation.[2][3]Avoid dust formation. Wash hands thoroughly after handling.Chemical-resistant gloves (Nitrile recommended).[7][8]
Eye Irritant Causes serious eye irritation.[2][3]Maintain eyewash station access.ANSI Z87.1-compliant safety goggles or a face shield.[9]
Respiratory Irritant May cause respiratory irritation if inhaled as dust.[2]Handle exclusively within a certified chemical fume hood.Use of a fume hood is the primary control.
Aquatic Hazard Toxic to aquatic life with long-lasting effects.[1]Prevent release to drains and waterways.Not applicable for direct protection; relates to disposal.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it's a critical barrier between the researcher and potential harm. The causality behind each choice is paramount.

  • Hand Protection : Given the risk of skin irritation and potential for absorption of a reproductive toxin, double-gloving with nitrile gloves is the standard.[4][8] Nitrile provides good resistance to a range of chemicals, including aromatic and halogenated hydrocarbons.[10] Always inspect gloves before use and remove them carefully to avoid contaminating your skin.[11]

  • Eye and Face Protection : Chemical safety goggles that meet ANSI Z87.1 standards are mandatory to protect against dust particles and potential splashes.[9] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Protective Clothing : A full-length, buttoned lab coat serves as the primary barrier for your body. This should be a dedicated coat for working with particularly hazardous substances and should be laundered professionally.[12]

  • Respiratory Protection : All handling of the solid compound must be performed within a certified chemical fume hood to prevent the inhalation of dust.[4][12] The fume hood is the primary engineering control for respiratory protection. Dust masks are not an adequate substitute.[12]

Operational Plan: A Step-by-Step Handling Protocol

This workflow is designed to be a self-validating system, minimizing exposure at every stage.

dot

// Node Definitions Prep [label="1. Preparation\n- Verify fume hood certification.\n- Don all required PPE.\n- Prepare waste containers.", fillcolor="#F1F3F4", fontcolor="#202124"]; Weigh [label="2. Weighing\n- Perform inside fume hood.\n- Use anti-static weigh boat.\n- Handle with care to minimize dust.", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="3. Reaction Setup\n- Add compound to reaction vessel in hood.\n- Keep vessel covered.", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleanup [label="4. Decontamination\n- Wipe down surfaces with appropriate solvent.\n- Rinse glassware with solvent.", fillcolor="#F1F3F4", fontcolor="#202124"]; Disposal [label="5. Waste Segregation\n- Collect solid & liquid waste separately.\n- Label containers clearly.", fillcolor="#F1F3F4", fontcolor="#202124"]; Doff [label="6. Doffing PPE\n- Remove gloves first (outer, then inner).\n- Remove lab coat, then goggles.\n- Wash hands thoroughly.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Prep -> Weigh [label="Proceed with caution"]; Weigh -> Reaction; Reaction -> Cleanup; Cleanup -> Disposal; Disposal -> Doff; }

Caption: Step-by-step workflow for safely handling Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate.

1. Preparation Phase

  • Ensure the chemical fume hood has been certified within the last year.
  • Don all required PPE: inner and outer nitrile gloves, a dedicated lab coat, and chemical safety goggles.
  • Line the work surface within the fume hood with absorbent paper.[13]
  • Prepare clearly labeled waste containers for solid and liquid waste.[4]

2. Handling and Use

  • Conduct all manipulations, including weighing, within the fume hood.[12]
  • When weighing the solid, use gentle motions to avoid creating airborne dust.
  • If transferring the compound to a solvent, add the liquid to the solid slowly to prevent splashing.

3. Post-Handling Decontamination

  • Wipe down all surfaces, including the balance and the exterior of containers, with a damp cloth or towel to remove any residual dust.
  • Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.

4. Emergency Procedures

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][9]
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][9]
  • Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[2]
  • Spill : For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] Do not add water. Ventilate the area and wash the spill site after cleanup is complete.[5]

Disposal Plan: Environmental Responsibility

Due to its likely classification as an aquatic hazard, proper disposal is critical.[1]

  • Waste Segregation : All waste contaminated with Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate, including gloves, absorbent paper, and contaminated labware, must be collected as hazardous waste.[4] Do not mix with general laboratory waste.

  • Iodine Neutralization : For liquid waste streams, it is best practice to neutralize the iodinated component. This can often be achieved by treating the waste with a solution of sodium thiosulfate, which reduces iodine to the less hazardous iodide.[14]

  • Containerization : Waste should be stored in clearly labeled, sealed, and non-reactive containers.[4]

  • Final Disposal : All waste must be disposed of through your institution's environmental health and safety office.[9] Do not pour any waste containing this compound down the drain.[2]

This guide provides a framework for the safe handling of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate. Always consult with your institution's safety officer and review any available safety data for analogous compounds before beginning work.

References

  • TCI Chemicals. (2025, September 19). Safety Data Sheet: Ethyl 4-(Dimethylamino)benzoate.
  • The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures.
  • Centers for Disease Control and Prevention. (n.d.). Iodine - NIOSH Pocket Guide to Chemical Hazards.
  • CymitQuimica. (2024, November 1). Safety Data Sheet: Methyl 4-(dimethylamino)-3-iodobenzoate.
  • TCI Chemicals. (2026, January 12). Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: Methyl 4-iodobenzoate.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • Radiation Safety Services, Inc. (n.d.). Iodination Safety Precautions.
  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet: Methyl benzoate.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine.
  • Walters, M. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine.
  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • ThermoFisher Scientific. (2025, September 6). Safety Data Sheet: Methyl 4-iodobenzoate.
  • Cornell University. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • Saint Mary's University. (2014, April 11). Handling and Disposal of Laboratory Generated Wastes Work Instruction #13.
  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • University of Nebraska-Lincoln. (2024, July). Personal Protective Equipment for Chemical Exposures.
  • BenchChem. (2026, March). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal.
  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate
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Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate
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